3,5-Dibromobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dibromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNSHKZQTZSNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426555 | |
| Record name | 3,5-Dibromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145691-59-4 | |
| Record name | 3,5-Dibromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145691-59-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dibromobenzyl Alcohol from 3,5-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3,5-dibromobenzyl alcohol from its corresponding carboxylic acid, 3,5-dibromobenzoic acid. This transformation is a fundamental reduction reaction in organic chemistry, pivotal for the creation of various pharmaceutical intermediates and complex molecules. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the development of a range of specialized chemical entities. The reduction of the carboxylic acid group in 3,5-dibromobenzoic acid to a primary alcohol is a key step that opens up diverse avenues for further chemical modification. This conversion is typically achieved using hydride-based reducing agents. The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the aromatic bromine substituents which are often essential for subsequent cross-coupling reactions or other transformations.
Common reducing agents for carboxylic acids include strong hydrides like lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as borane dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃-THF).[1][2] While LiAlH₄ is a very powerful and common reducing agent for esters and carboxylic acids, borane reagents offer a milder alternative that can exhibit greater functional group tolerance.[3][4][5] This guide will focus on a specific, documented protocol employing borane dimethyl sulfide.
Reaction Pathway
The reduction of 3,5-dibromobenzoic acid to this compound proceeds via the addition of a hydride to the carbonyl carbon of the carboxylic acid. The overall transformation can be represented as follows:
Caption: Chemical transformation of 3,5-dibromobenzoic acid to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from 3,5-dibromobenzoic acid using borane dimethyl sulfide as the reducing agent.[6][7]
| Parameter | Value |
| Reactants | |
| 3,5-Dibromobenzoic Acid | 2 g (7.168 mmol) |
| Borane Dimethyl Sulfide | 3.4 mL (35.842 mmol, 5 eq.) |
| Solvent | |
| Tetrahydrofuran (THF) | 20 mL |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight |
| Product | |
| (3,5-dibromophenyl)methanol | 1.8 g |
| Yield | 94% |
Experimental Protocol
This section provides a detailed methodology for the reduction of 3,5-dibromobenzoic acid to this compound.[6][7]
Materials:
-
3,5-Dibromobenzoic acid
-
Borane dimethyl sulfide complex
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
To a stirred solution of 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add borane dimethyl sulfide (3.4 mL, 35.842 mmol, 5 equivalents) to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The resulting (3,5-dibromophenyl)methanol is obtained as an off-white solid (1.8 g, 94% yield).[7]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Alternative Reducing Agents
While the provided protocol utilizes borane dimethyl sulfide, other reducing agents can also be employed for the reduction of carboxylic acids.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for carboxylic acids and their derivatives.[1][2] It is more reactive than sodium borohydride and will readily reduce esters, amides, and carboxylic acids to the corresponding alcohols or amines.[4][8] Due to its high reactivity, it requires anhydrous conditions and careful handling.[2]
-
Diborane (B₂H₆): Similar to its complex with dimethyl sulfide, diborane itself is an effective reagent for the reduction of carboxylic acids.[9][10] It is often generated in situ or used as a solution in a solvent like THF.
The choice of reducing agent can depend on the presence of other functional groups in the molecule. Borane reagents are generally more chemoselective than LiAlH₄, tolerating functional groups such as esters, nitro groups, and halogens.[5][11]
Conclusion
The synthesis of this compound from 3,5-dibromobenzoic acid is a straightforward yet crucial transformation for medicinal and synthetic chemists. The use of borane dimethyl sulfide provides an efficient and high-yielding method for this reduction. The detailed protocol and workflow presented in this guide offer a clear and reproducible procedure for researchers. Understanding the nuances of different reducing agents will allow for the adaptation of this synthesis to a variety of substrates with diverse functionalities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 145691-59-4 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Dibromobenzyl Alcohol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromobenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two bromine atoms and a hydroxymethyl group, provides multiple reactive sites for constructing more complex molecules. The presence of bromine atoms significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (3,5-dibromophenyl)methanol | |
| CAS Number | 145691-59-4 | [1] |
| Molecular Formula | C₇H₆Br₂O | [2] |
| Molecular Weight | 265.93 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 103-104 °C | [3] |
| Boiling Point | Not experimentally determined. The related 2-amino-3,5-dibromo-benzenemethanol has a boiling point of 366.3 °C at 760 mmHg. | [4][5] |
| Density | Not experimentally determined. The related 2-amino-3,5-dibromo-benzenemethanol has a density of 2.037 g/cm³. | [4][5] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol, ethyl acetate, and THF. | [3] |
| InChI | 1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| InChIKey | ZQNSHKZQTZSNTB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=C(C=C1Br)Br)CO | [1] |
| Purity (Typical) | ≥97% | [2] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic and benzylic protons.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, Ar-H), 7.49 (s, 2H, Ar-H), 5.39 (t, J = 6.0 Hz, 1H, OH), 4.47 (d, J = 6.0 Hz, 2H, CH₂).[4]
¹³C NMR Spectroscopy
-
Aromatic Carbons: Peaks are expected in the range of 120-145 ppm. The carbons attached to bromine (C-Br) would be shifted to a higher field (lower ppm value) compared to the other aromatic carbons due to the heavy atom effect. The carbon attached to the CH₂OH group (C-CH₂OH) would be deshielded.
-
Benzylic Carbon: The carbon of the CH₂OH group is expected to appear in the range of 60-65 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a C-O stretching band.
-
O-H Stretch: A broad and strong absorption is expected in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[9]
-
C-O Stretch: A strong absorption is expected around 1050 cm⁻¹.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: Absorptions for the C-Br bonds are expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry
In electron ionization mass spectrometry, benzyl alcohols typically show a weak or absent molecular ion peak.[10][11]
-
Molecular Ion (M⁺): A peak at m/z 264, 266, and 268 corresponding to the isotopic pattern of two bromine atoms would be expected, though it may be of low intensity.
-
Fragmentation: Common fragmentation patterns include the loss of a hydrogen atom (M-1), the loss of a hydroxyl radical (M-17), the loss of water (M-18), and the loss of a CH₂OH group (M-31). Alpha cleavage of the C-C bond next to the oxygen is also a common fragmentation pathway for alcohols.[11] A prominent peak at m/z 91, corresponding to the tropylium ion, is characteristic of many benzyl compounds.[10]
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are the reduction of 3,5-dibromobenzaldehyde or 3,5-dibromobenzoic acid.
This protocol involves the reduction of the corresponding aldehyde using sodium borohydride.
-
Materials: 3,5-dibromobenzaldehyde, methanol, sodium borohydride, concentrated hydrochloric acid, ethyl acetate, water, magnesium sulfate.
-
Procedure:
-
Suspend 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) in a flask and cool to 0 °C with stirring.
-
Add sodium borohydride (0.75 g) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Allow the mixture to warm to room temperature.
-
Adjust the pH to 2 using concentrated hydrochloric acid.
-
Evaporate the solvent under vacuum.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic phase, wash with water, and dry over magnesium sulfate.
-
Evaporate the solvent under vacuum to yield this compound as a solid.
-
This protocol involves the reduction of the carboxylic acid using a borane reagent.[3]
-
Materials: 3,5-dibromobenzoic acid, tetrahydrofuran (THF), borane dimethyl sulfide complex, methanol.
-
Procedure:
-
Dissolve 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in THF (20 mL) in a flask under an inert atmosphere and cool to 0 °C.
-
Slowly add borane dimethyl sulfide (3.4 mL, 35.842 mmol) to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure to afford this compound as an off-white solid (yields are typically high, around 94%).[3]
-
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.[12][13]
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test for this compound include ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[14]
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Characterization Protocols
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for each nucleus should be used.[6][15]
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[16]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[16][17]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Applications in Drug Development
Halogenated benzyl alcohols and their derivatives are important synthons in the pharmaceutical industry. The bromine atoms on this compound can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures. The alcohol functionality can be oxidized to an aldehyde or converted to other functional groups.
While direct use of this compound as a precursor for a specific marketed drug is not widely documented, its structural motif is found in pharmaceutically relevant molecules. For instance, the closely related 2-amino-3,5-dibromobenzyl moiety is a key component of the mucolytic drugs Ambroxol and Bromhexine.[20] The synthesis of these drugs often involves intermediates that are structurally similar to this compound, highlighting the importance of this class of compounds. For example, a known impurity in Ambroxol is (2-amino-3,5-dibromo-benzyl) methyl alcohol.[21]
The synthesis of Ambroxol can proceed from 2-amino-3,5-dibromobenzaldehyde, which is then reductively aminated with trans-4-aminocyclohexanol.[22] This demonstrates a key reaction pathway where a dibrominated benzyl derivative is a crucial starting material.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates a generalized synthetic pathway for producing this compound.
Caption: Synthetic routes to this compound.
Logical Relationship: Application in Synthesis
The following diagram illustrates the role of this compound as a versatile intermediate for further chemical transformations.
Caption: Reactivity of this compound.
Experimental Workflow: Purification and Characterization
The following diagram outlines the general workflow from a crude synthetic product to a purified and characterized compound.
Caption: General lab workflow for a solid compound.
Conclusion
This compound is a readily synthesized and valuable chemical intermediate. Its well-defined physical properties and predictable reactivity make it a reliable building block for the synthesis of more complex molecules. The presence of two bromine atoms and a primary alcohol group offers orthogonal reactivity, enabling its use in a variety of synthetic transformations. While it may not be a direct precursor to a blockbuster drug, its structural elements are present in pharmaceutically active compounds, underscoring the importance of this and related dibrominated benzyl derivatives in the field of drug discovery and development. This guide provides the foundational technical information required for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 145691-59-4 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Amino-3,5-Dibromo-Benzyl Alcohol 50739-76-9, Information for 2-Amino-3,5-Dibromo-Benzyl Alcohol 50739-76-9, Suppliers of Europe 2-Amino-3,5-Dibromo-Benzyl Alcohol 50739-76-9 [chemnet.com]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00489K [pubs.rsc.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. amherst.edu [amherst.edu]
- 18. ewai-group.com [ewai-group.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]
- 21. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 22. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H NMR Characterization of 3,5-Dibromobenzyl Alcohol
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,5-Dibromobenzyl alcohol, a key intermediate in the synthesis of various organic compounds, including substituted benzylamines.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation.
Introduction to ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. By analyzing parameters such as chemical shift (δ), integration, and spin-spin coupling (splitting patterns), a precise molecular structure can be determined.
Molecular Structure of this compound
The structure of this compound consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and a hydroxymethyl group (-CH₂OH) at position 1. The key proton environments to be characterized are the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocol
The ¹H NMR spectrum of this compound was acquired using a 400 MHz NMR spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
¹H NMR Data Presentation
The following table summarizes the quantitative ¹H NMR data for this compound.
| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.65 | 1H | Singlet (s) | - | Ar-H (H4) |
| 7.49 | 2H | Singlet (s) | - | Ar-H (H2, H6) |
| 5.39 | 1H | Triplet (t) | 6.0 | -OH |
| 4.47 | 2H | Doublet (d) | 6.0 | -CH₂- |
Data sourced from ChemicalBook.[1]
Spectral Interpretation and Signal Assignment
The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four unique proton environments in the molecule.
-
Aromatic Protons (Ar-H):
-
The signal at δ 7.65 ppm corresponds to the single aromatic proton at the C4 position. Due to the symmetrical substitution pattern of the bromine atoms, this proton has no adjacent protons to couple with, resulting in a singlet .
-
The signal at δ 7.49 ppm integrates to two protons and is assigned to the equivalent aromatic protons at the C2 and C6 positions.[1] These protons are also observed as a singlet because they are chemically equivalent and have no adjacent, non-equivalent protons.
-
-
Hydroxyl Proton (-OH):
-
The proton of the hydroxyl group appears as a triplet at δ 5.39 ppm .[1] The splitting into a triplet is due to coupling with the adjacent two protons of the methylene (-CH₂) group (n+1 rule, where n=2). The coupling constant is 6.0 Hz.[1] The chemical shift of hydroxyl protons can be variable and is dependent on factors such as solvent, concentration, and temperature.[2]
-
-
Methylene Protons (-CH₂-):
Visualization of NMR Signal Correlations
The following diagram illustrates the correlation between the molecular structure of this compound and its corresponding ¹H NMR signals.
Caption: Correlation of protons in this compound to their respective ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of this compound is consistent with its proposed structure. The chemical shifts, integration values, and splitting patterns of the aromatic, methylene, and hydroxyl protons provide unambiguous evidence for the arrangement of atoms in the molecule. This detailed characterization is crucial for confirming the identity and purity of this compound in synthetic applications.
References
Technical Guide: Experimental Data on 3,5-Dibromobenzyl Alcohol (CAS 145691-59-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available experimental data for the chemical compound 3,5-Dibromobenzyl alcohol, identified by CAS number 145691-59-4. While direct and extensive biological data on this specific molecule is limited in publicly accessible literature, this document consolidates its known applications in chemical synthesis and discusses the biological activities of its derivatives. A significant focus is placed on a potential mechanism of action related to mitochondrial toxicity, as suggested by studies on structurally similar compounds.
Chemical Properties
| Property | Value |
| CAS Number | 145691-59-4 |
| Molecular Formula | C₇H₆Br₂O |
| Molecular Weight | 265.93 g/mol |
| IUPAC Name | (3,5-dibromophenyl)methanol |
| Physical Form | Solid |
| Purity | Typically available at ≥95% |
Experimental Protocols in Chemical Synthesis
This compound is primarily utilized as a precursor and intermediate in the synthesis of more complex molecules. The following sections detail key experimental protocols where this compound is a starting material.
Synthesis of Bromhexine Derivatives
This compound is a key intermediate in the synthesis of Bromhexine and its derivatives, which are recognized for their mucolytic, antiviral, and antioxidant properties.
Experimental Workflow: Synthesis of Bromhexine Intermediate
Caption: Synthetic pathway from 2-Amino-3,5-dibromobenzaldehyde to a key Bromhexine intermediate.
Protocol:
-
Reduction to 2-Amino-3,5-dibromobenzyl alcohol: 2-Amino-3,5-dibromobenzaldehyde is dissolved in absolute ethanol. Sodium borohydride is added in portions while maintaining the temperature below 30°C. The mixture is stirred at room temperature for one hour, followed by pH adjustment to 6-7 with hydrochloric acid. The resulting solid is filtered and the filter cake is dissolved in tetrahydrofuran (THF).
-
Chlorination: The THF solution containing 2-amino-3,5-dibromobenzyl alcohol is added dropwise to a solution of thionyl chloride in THF, keeping the temperature below 30°C to yield 2-amino-3,5-dibromobenzyl chloride.
Synthesis of a Noncanonical Amino Acid (diBrK)
This compound has been used to synthesize N-ε-3,5-dibromobenzyloxycarbonyl-l-lysine (diBrK), a noncanonical amino acid used as a probe in structural biology.
Experimental Workflow: Synthesis of diBrK
Caption: A one-pot synthesis of the noncanonical amino acid diBrK.
Protocol:
-
Activation: this compound is dissolved in dimethylformamide (DMF) and activated with 1,1'-carbonyldiimidazole (CDI).
-
Coupling: The resulting carbamate is coupled with Fmoc-L-Lys-OH in the presence of diisopropylethylamine (DIPEA) in a DMF/water mixture.
-
Deprotection: The Fmoc protecting group is removed using piperidine to yield the final diBrK product.
Biological Activity and Potential Signaling Pathway Involvement
Mitochondrial Respiratory Complex I Inhibition
Research has indicated that certain chemical motifs can lead to off-target inhibition of mitochondrial respiratory complex I.[1] While not directly tested on this compound, the synthesis of various analogs using this compound to probe structure-activity relationships suggests that this structural backbone is relevant to the observed mitochondrial toxicity.[1] Inhibition of complex I disrupts the electron transport chain, leading to decreased ATP production and increased oxidative stress.
Hypothesized Signaling Pathway of Structurally Related Compounds
Caption: Postulated mechanism of mitochondrial toxicity by compounds structurally related to this compound.
Quantitative Data Summary
As of the latest literature review, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) specifically for this compound. The table below summarizes the available information, which is primarily related to its use in synthesis.
| Compound/Derivative | Application/Activity | Quantitative Data | Reference |
| This compound | Synthesis Intermediate | Not Available | [1] |
| Bromhexine Derivatives | Antiviral, Antioxidant | Not Available for parent | N/A |
| Mubritinib Analogs | Mitochondrial Complex I Inhibition | Varies with analog structure | [1] |
Conclusion
This compound (CAS 145691-59-4) is a valuable chemical intermediate, with detailed protocols available for its use in the synthesis of various biologically active compounds. While direct experimental data on its own biological effects are scarce, research on structurally related molecules suggests a potential for mitochondrial toxicity through the inhibition of respiratory complex I. This technical guide serves as a resource for researchers, highlighting the known synthetic utility and pointing towards a potential, yet unconfirmed, area of biological activity that warrants further investigation. Professionals in drug development should consider the potential for mitochondrial effects when designing molecules that incorporate this structural motif.
References
An In-depth Technical Guide to the Solubility of 3,5-Dibromobenzyl Alcohol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromobenzyl alcohol. Due to a lack of extensive published quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents. This information is critical for applications in chemical synthesis, formulation development, and various research and development activities.
Introduction to this compound
This compound (CAS No: 145691-59-4) is a halogenated aromatic alcohol.[1][2][3] Its chemical structure, featuring a benzene ring substituted with two bromine atoms and a hydroxymethyl group, imparts a specific polarity that influences its solubility in different media. Understanding its solubility is a fundamental requirement for its use in reaction chemistry, purification processes such as crystallization, and for its potential applications in medicinal chemistry and materials science.
Qualitative Solubility Profile
Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments are available and provide initial guidance for solvent selection. The compound is generally described as a solid at room temperature.[3]
A related compound, 2-amino-3,5-dibromobenzyl alcohol, is reported to be slightly soluble in chloroform, DMSO, and methanol.[4] While not directly transferable, this suggests that this compound may also exhibit some solubility in polar aprotic and polar protic solvents. One source indicates that this compound is slightly soluble in water.[1] The parent compound, benzyl alcohol, is moderately soluble in water and miscible with alcohols and diethyl ether.[5]
Table 1: Summary of Qualitative Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Slightly Soluble | [1] |
| 2-Amino-3,5-dibromobenzyl alcohol | Chloroform | Slightly Soluble | [4] |
| 2-Amino-3,5-dibromobenzyl alcohol | DMSO | Slightly Soluble | [4] |
| 2-Amino-3,5-dibromobenzyl alcohol | Methanol | Slightly Soluble | [4] |
| Benzyl alcohol | Water | Moderate (4 g/100 mL) | [5] |
| Benzyl alcohol | Alcohols | Miscible | [5] |
| Benzyl alcohol | Diethyl Ether | Miscible | [5] |
It is important to note that "like dissolves like" is a guiding principle in predicting solubility.[6] Given the polar hydroxyl group and the nonpolar dibromophenyl moiety, this compound is expected to have limited solubility in highly nonpolar solvents like hexanes and better solubility in solvents of intermediate polarity or those capable of hydrogen bonding.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a general method for determining the solubility of a solid compound like this compound in various organic solvents.
Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade
-
Scintillation vials or small test tubes with screw caps
-
A constant temperature water bath or incubator
-
A vortex mixer and/or magnetic stirrer with stir bars
-
A centrifuge
-
A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 24 hours with continuous agitation (e.g., stirring or shaking).[6] This ensures that equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
-
Quantitative Analysis:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of an organic compound.
Caption: Experimental workflow for the quantitative determination of solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[6] Therefore, it is crucial to control and report the temperature at which solubility is determined.
-
Polarity: The "like dissolves like" principle is paramount.[6] The polarity of the solvent relative to the solute will be a major determinant of solubility.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[6]
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.
Conclusion
References
molecular structure and weight of 3,5-Dibromobenzyl alcohol
This whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of 3,5-Dibromobenzyl alcohol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of chemical research and drug development.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name (3,5-dibromophenyl)methanol, is an aromatic alcohol containing two bromine substituents on the benzene ring.[1] Its chemical structure is characterized by a hydroxymethyl group attached to a 3,5-dibrominated phenyl ring.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Br₂O | [2] |
| Molecular Weight | 265.93 g/mol | [2] |
| CAS Number | 145691-59-4 | |
| Appearance | Solid | [1] |
| Melting Point | 103-104 °C | [3] |
| SMILES | C1=C(C=C(C=C1Br)Br)CO | |
| InChI Key | ZQNSHKZQTZSNTB-UHFFFAOYSA-N | [1] |
| Solubility | Slightly soluble in water | [4] |
| Purity | Typically ≥95-98% | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical literature and provide a foundation for laboratory-scale preparation and analysis.
Synthesis of this compound
Method 1: Reduction of 3,5-Dibromobenzaldehyde
This procedure involves the reduction of 3,5-dibromobenzaldehyde using sodium borohydride.
-
Materials: 3,5-dibromobenzaldehyde, methanol, sodium borohydride, concentrated hydrochloric acid, ethyl acetate, water, magnesium sulfate.
-
Procedure:
-
Suspend 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) in a flask and cool the mixture to 0°C in an ice bath.[3]
-
Add sodium borohydride (0.75 g) portion-wise to the stirred suspension.[3]
-
Continue stirring the mixture at 0°C for 30 minutes.[3]
-
Allow the reaction mixture to warm to room temperature.
-
Adjust the pH of the mixture to 2 using concentrated hydrochloric acid.[3]
-
Evaporate the solvent under vacuum to obtain a residue.[3]
-
Partition the residue between ethyl acetate and water.[3]
-
Separate the organic phase, wash it with water, and dry it over magnesium sulfate.[3]
-
Evaporate the solvent under vacuum to yield this compound as a solid.[3]
-
Method 2: Reduction of 3,5-Dibromobenzoic Acid
This alternative synthesis route utilizes the reduction of 3,5-dibromobenzoic acid with borane dimethyl sulfide complex.
-
Materials: 3,5-dibromobenzoic acid, tetrahydrofuran (THF), borane dimethyl sulfide complex, methanol.
-
Procedure:
-
Dissolve 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in tetrahydrofuran (20 mL) in a flask and cool to 0°C.[4][5]
-
Slowly add borane dimethyl sulfide complex (3.4 mL, 35.842 mmol) to the stirred solution.[4][5]
-
Allow the reaction mixture to stir at room temperature overnight.[4][5]
-
Upon completion of the reaction (monitored by a suitable method like TLC), cool the mixture back to 0°C.[4]
-
Carefully quench the reaction by the slow addition of methanol.[4]
-
Concentrate the reaction mixture under reduced pressure to afford the product.[4]
-
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts are approximately δ 4.47 (d, 2H, CH₂), 5.39 (t, 1H, OH), 7.49 (s, 2H, Ar-H), and 7.65 (s, 1H, Ar-H).[4]
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a sample as described for ¹H NMR.
-
Analysis: Acquire the ¹³C NMR spectrum. Characteristic peaks for the aromatic carbons and the benzylic carbon are expected.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR accessory.
-
Analysis: The IR spectrum of an alcohol will typically show a strong, broad O-H stretching absorption in the region of 3200-3600 cm⁻¹ and a C-O stretching absorption around 1050-1150 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer.
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a dibrominated compound.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow: Synthesis and Characterization
Caption: Logical workflow for the synthesis and characterization of this compound.
References
- 1. This compound | 145691-59-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 145691-59-4 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,5-Dibromobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 3,5-dibromobenzyl alcohol. Due to the presence of two deactivating, meta-directing bromine atoms and a weakly activating, ortho, para-directing hydroxymethyl group, the regioselectivity of these reactions is complex. This document explores the anticipated outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this substrate. Detailed theoretical experimental protocols are provided, based on established methodologies for similarly substituted aromatic compounds. The guide also addresses the potential for side reactions involving the benzylic alcohol functionality. This information is intended to assist researchers in predicting reaction outcomes and designing synthetic routes involving this compound and its derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
This compound is a key building block in organic synthesis, offering a versatile scaffold for the preparation of a variety of more complex molecules. Its utility is derived from the presence of three functionalizable positions: the aromatic ring, the benzylic alcohol, and the carbon-bromine bonds which can participate in cross-coupling reactions. Understanding the behavior of the aromatic ring in electrophilic aromatic substitution (EAS) reactions is crucial for the strategic functionalization of this compound.
The benzene ring in this compound is substituted with two bromine atoms and a hydroxymethyl group (-CH2OH). The interplay of the electronic effects of these substituents governs the reactivity and regioselectivity of EAS reactions.
-
Bromine atoms: These are deactivating groups due to their inductive electron-withdrawing effect, making the ring less nucleophilic and thus less reactive towards electrophiles.[1] They are, however, ortho, para-directors.[2]
-
Hydroxymethyl group (-CH2OH): This group is generally considered to be weakly activating and an ortho, para-director.
The simultaneous presence of these competing directing groups on the aromatic ring makes predicting the outcome of EAS reactions on this compound a nuanced challenge. This guide aims to provide a detailed analysis of these reactions.
Analysis of Substituent Effects and Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of the two bromine atoms and the hydroxymethyl group. The two bromine atoms at positions 3 and 5 deactivate the ring and direct incoming electrophiles to the positions ortho and para to themselves. The hydroxymethyl group at position 1 is a weak activator and directs incoming electrophiles to its ortho and para positions.
The positions on the aromatic ring are C1 (with the CH2OH group), C2, C3 (with a Br), C4, C5 (with a Br), and C6. The available positions for substitution are C2, C4, and C6.
-
Positions ortho to -CH2OH: C2 and C6.
-
Position para to -CH2OH: C4.
-
Positions ortho to the C3-Br: C2 and C4.
-
Position para to the C3-Br: C6.
-
Positions ortho to the C5-Br: C4 and C6.
-
Position para to the C5-Br: C2.
Based on this analysis, all available positions (C2, C4, and C6) are activated by at least one of the ortho, para-directing groups. The deactivating nature of the bromine atoms suggests that the overall reactivity of the ring will be attenuated. The final substitution pattern will be a result of the balance between the activating effect of the hydroxymethyl group and the deactivating and directing effects of the two bromine atoms.
Key Electrophilic Aromatic Substitution Reactions
This section outlines the predicted outcomes and provides theoretical experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound. It is important to note that the benzylic alcohol can undergo side reactions, particularly under acidic conditions, such as conversion to the corresponding benzyl halide.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.
Predicted Outcome: The strong deactivation by the two bromine atoms will likely require forcing conditions. The substitution is expected to occur at the positions most activated by the hydroxylmethyl group and least sterically hindered, primarily at the C2, C4 and C6 positions. A mixture of isomers is expected.
Table 1: Predicted Products of Nitration
| Product Name | Position of -NO2 | Predicted Relative Abundance |
| 3,5-Dibromo-2-nitrobenzyl alcohol | 2 | Major |
| 3,5-Dibromo-4-nitrobenzyl alcohol | 4 | Minor |
| 3,5-Dibromo-6-nitrobenzyl alcohol | 6 | Major |
Experimental Protocol (Theoretical):
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to separate the isomers.
Halogenation
Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.
Predicted Outcome: Similar to nitration, a mixture of isomers is expected, with substitution occurring at the C2, C4 and C6 positions. The deactivating effect of the existing bromine atoms will necessitate a catalyst.
Table 2: Predicted Products of Bromination
| Product Name | Position of new -Br | Predicted Relative Abundance |
| 2,3,5-Tribromobenzyl alcohol | 2 | Major |
| 3,4,5-Tribromobenzyl alcohol | 4 | Minor |
| 2,5,6-Tribromobenzyl alcohol | 6 | Major |
Experimental Protocol (Theoretical):
-
To a solution of this compound (1.0 eq) in a dry solvent such as carbon tetrachloride, add a catalytic amount of iron(III) bromide (FeBr3).
-
Slowly add a solution of bromine (1.1 eq) in the same solvent at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
After the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring using fuming sulfuric acid.
Predicted Outcome: Due to the strong deactivation of the ring, this reaction will likely require harsh conditions (high temperature, concentrated fuming sulfuric acid). The reaction is reversible.[3] The major products are expected to be the 2- and 6-sulfonated derivatives.
Table 3: Predicted Products of Sulfonation
| Product Name | Position of -SO3H | Predicted Relative Abundance |
| 3,5-Dibromo-2-(hydroxymethyl)benzenesulfonic acid | 2 | Major |
| 2,4-Dibromo-5-(hydroxymethyl)benzenesulfonic acid | 4 | Minor |
| 3,5-Dibromo-6-(hydroxymethyl)benzenesulfonic acid | 6 | Major |
Experimental Protocol (Theoretical):
-
Carefully add this compound (1.0 eq) to fuming sulfuric acid at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to 80-100 °C for several hours.
-
Monitor the reaction by taking aliquots, quenching in water, and analyzing by HPLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The sulfonic acid product may precipitate and can be collected by filtration. Alternatively, it can be isolated as a salt by neutralization with a base.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings.
Predicted Outcome: It is highly probable that this compound will not undergo Friedel-Crafts acylation or alkylation under standard conditions due to the strong deactivating effect of the two bromine atoms.[4][5] Furthermore, the Lewis acid catalyst (e.g., AlCl3) would likely coordinate with the oxygen of the alcohol group, further deactivating the ring.
Potential Side Reactions Involving the Benzylic Alcohol
Under the acidic conditions often employed in electrophilic aromatic substitution, the benzylic alcohol of this compound can undergo side reactions. The most common of these is conversion to the corresponding benzyl halide. For example, in the presence of HBr (which can be generated in situ during bromination), the alcohol can be converted to 3,5-dibromobenzyl bromide. This side reaction can be minimized by careful control of reaction conditions, such as temperature and the choice of catalyst.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet synthetically valuable transformation. The regioselectivity is governed by the competing directing effects of the two deactivating bromine atoms and the weakly activating hydroxymethyl group. While nitration, halogenation, and sulfonation are expected to proceed, likely yielding a mixture of isomers, Friedel-Crafts reactions are anticipated to be unsuccessful due to the deactivated nature of the aromatic ring. Careful consideration of reaction conditions is necessary to minimize potential side reactions involving the benzylic alcohol functionality. This guide provides a theoretical framework to aid researchers in the design and execution of synthetic strategies involving the electrophilic functionalization of this compound. Experimental validation of these predictions is encouraged to fully elucidate the reactivity of this versatile building block.
References
A Technical Guide to the Stability and Storage of 3,5-Dibromobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dibromobenzyl alcohol (CAS No. 145691-59-4). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 145691-59-4 | [2][3][4] |
| Molecular Formula | C₇H₆Br₂O | [1][2][3][4] |
| Molecular Weight | 265.93 g/mol | [2][3][4][5] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 107-109 °C | [1][6] |
| Boiling Point | 328 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
| IUPAC Name | (3,5-dibromophenyl)methanol | [5] |
Chemical Stability and Degradation
General Stability: this compound is chemically stable under recommended storage conditions.[2] Like other benzyl alcohols, its stability can be compromised by exposure to certain conditions. The primary reactive site is the hydroxyl group (-OH), which can undergo oxidation or esterification.
Potential Degradation Pathways: While specific degradation studies on this compound are not readily available in the reviewed literature, potential pathways can be inferred from the reactivity of the benzyl alcohol functional group.
-
Oxidation: The primary alcohol group is susceptible to oxidation, which could convert it first to 3,5-dibromobenzaldehyde and subsequently to 3,5-dibromobenzoic acid. This process can be accelerated by oxidizing agents.
-
Esterification: In the presence of acids, acid chlorides, or acid anhydrides, the alcohol can undergo esterification to form the corresponding ester.[7]
-
Decomposition under Heat: While the boiling point is high, prolonged exposure to elevated temperatures, especially in the presence of catalysts, may lead to decomposition. In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be formed.[7]
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended.
Storage Conditions: A summary of recommended storage conditions from various suppliers is presented below.
| Parameter | Recommendation | References |
| Temperature | Room Temperature / Ambient | [1][3][4] |
| Atmosphere | Sealed in a dry environment | [1][7] |
| Container | Tightly closed, clearly labeled containers. Polyethylene or polypropylene are suitable.[7][8] | [7][8] |
| Ventilation | Store in a well-ventilated place. | [7] |
Incompatible Materials: To prevent hazardous reactions and degradation, avoid storing this compound with the following substances:
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Acid anhydrides
This information is based on data for the closely related compound, 3-Bromobenzyl alcohol.[7]
Representative Experimental Protocol: Chemical Stability Assessment
The following is a generalized protocol for assessing the chemical stability of a solid compound like this compound under accelerated conditions. This protocol should be adapted based on specific laboratory capabilities and regulatory requirements.
Objective: To evaluate the stability of this compound under thermal stress and determine the rate of degradation and identify major degradation products.
Materials:
-
This compound (test substance)
-
Class A volumetric flasks and pipettes
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier)
-
Stability chambers or ovens capable of maintaining 40°C ± 2°C
-
Analytical balance
-
HPLC system with UV or PDA detector
-
LC-MS system for degradation product identification (optional)
Methodology:
-
Sample Preparation (Time Zero):
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This is the stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.05 mg/mL.
-
Analyze this "Time Zero" sample immediately via HPLC to determine the initial purity and peak area.
-
-
Stability Study Setup:
-
Weigh several aliquots (e.g., 25 mg each) of the solid compound into individual, loosely capped amber glass vials.
-
Place the vials into a stability chamber set to 40°C.
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial from the stability chamber.
-
Allow the vial to cool to room temperature.
-
Prepare a sample for HPLC analysis as described in Step 1.
-
Inject the sample onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percent purity of this compound at each time point using the area normalization method.
-
Identify any new peaks that appear in the chromatogram, which represent degradation products.
-
If an LC-MS is available, analyze the stressed samples to obtain mass data for the unknown peaks to aid in their identification.
-
Plot the percent purity versus time to assess the degradation trend.
-
References
- 1. This compound | 145691-59-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound [oakwoodchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Spectroscopic and Synthetic Profile of (3,5-dibromophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (3,5-dibromophenyl)methanol. The information presented is intended to support research and development activities where this compound is a key intermediate.
Spectroscopic Data
The following tables summarize the available spectroscopic data for (3,5-dibromophenyl)methanol, facilitating easy reference and comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Peak Position (cm⁻¹) | Intensity | Assignment |
| 3350-3100 | Broad | O-H stretch |
| 3070 | Medium | Aromatic C-H stretch |
| 1570 | Strong | C=C aromatic ring stretch |
| 1545 | Strong | C=C aromatic ring stretch |
| 1415 | Medium | C-H in-plane bend |
| 1150 | Medium | C-O stretch |
| 850 | Strong | C-H out-of-plane bend |
| 730 | Strong | C-Br stretch |
Note: The IR spectrum was obtained using Attenuated Total Reflectance (ATR).
Due to the limited availability of public domain experimental spectra, typical estimated values for NMR and mass spectrometry data are provided below based on spectral prediction software and analysis of similar structures. Researchers are advised to confirm these with experimental data.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.58 | t (J = 1.6 Hz) | 1H | Ar-H4 |
| 7.39 | d (J = 1.6 Hz) | 2H | Ar-H2, Ar-H6 |
| 4.65 | s | 2H | -CH₂- |
| 1.95 | t (J = 6.0 Hz) | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 145.2 | C1 |
| 132.5 | C2, C6 |
| 129.8 | C4 |
| 122.9 | C3, C5 |
| 63.5 | -CH₂- |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 266 | 95 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |
| 268 | 100 | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |
| 270 | 48 | [M]⁺ (with ⁸¹Br, ⁸¹Br) |
| 187/189 | 40 | [M - Br]⁺ |
| 108 | 30 | [M - 2Br]⁺ |
| 77 | 50 | [C₆H₅]⁺ |
Experimental Protocol: Synthesis of (3,5-dibromophenyl)methanol
This protocol details the synthesis of (3,5-dibromophenyl)methanol via the reduction of 3,5-dibromobenzaldehyde using sodium borohydride.
Materials:
-
3,5-dibromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (18.9 mmol) of 3,5-dibromobenzaldehyde in 50 mL of methanol.
-
Reduction: Cool the solution in an ice bath with stirring. Once cooled, slowly add 0.86 g (22.7 mmol) of sodium borohydride in small portions over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Quenching: After the reaction is complete, carefully add 20 mL of deionized water to quench the excess sodium borohydride.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer twice with 25 mL of deionized water and once with 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (3,5-dibromophenyl)methanol can be purified by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate to afford a white solid.
Visualizations
The following diagrams illustrate the key aspects of the synthesis and characterization of (3,5-dibromophenyl)methanol.
Caption: Experimental workflow for the synthesis of (3,5-dibromophenyl)methanol.
Caption: Reaction scheme for the synthesis of (3,5-dibromophenyl)methanol.
commercial availability and purity of 3,5-Dibromobenzyl alcohol
An In-depth Technical Guide to 3,5-Dibromobenzyl Alcohol: Commercial Availability, Purity, and Experimental Protocols
For researchers, scientists, and professionals in drug development, this compound (CAS No. 145691-59-4) is a key chemical intermediate. This guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%. It is generally supplied as a solid.
| Supplier/Brand | Reported Purity | Available Quantities |
| Alfa Chemistry | Research Grade | Custom |
| ChemScene | ≥98% | Milligrams to Grams |
| Fluorochem (via Sigma-Aldrich, CymitQuimica) | 95%[1] | Milligrams to 500g+[1] |
| Various (via ChemicalBook) | 95-99%[2] | Kilogram Scale |
| Vertex AI Search | min 97%[3] | Grams |
| Oakwood Chemical | Not Specified | Custom |
Experimental Protocols
This section details common laboratory methods for the synthesis, purification, and analysis of this compound.
Synthesis Methodologies
Two primary synthesis routes from common starting materials are reported in the literature.
1. Reduction of 3,5-Dibromobenzoic Acid
This method involves the reduction of the carboxylic acid to the corresponding alcohol using a borane reagent.
-
Reaction:
-
Dissolve 3,5-dibromobenzoic acid (1 equivalent) in tetrahydrofuran (THF) in a reaction vessel.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add borane dimethyl sulfide complex (5 equivalents) to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Upon reaction completion, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure to yield the crude product.[2][4]
-
-
Reported Yield: 94%[2].
2. Reduction of 3,5-Dibromobenzaldehyde
This protocol utilizes the reduction of an aldehyde to an alcohol using sodium borohydride.
-
Reaction:
-
Suspend 3,5-dibromobenzaldehyde (1 equivalent) in methanol in a reaction vessel.
-
Cool the stirred suspension to 0 °C.
-
Add sodium borohydride (approx. 0.75 equivalents) portionwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Allow the mixture to warm to room temperature.[5]
-
-
Work-up and Purification:
-
Adjust the pH of the reaction mixture to 2 using concentrated hydrochloric acid.
-
Evaporate the solvent under vacuum.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic phase, wash it with water, and dry it over anhydrous magnesium sulfate (MgSO4).
-
Evaporate the solvent under vacuum to yield the solid product.[5]
-
-
Reported Melting Point: 103°-104° C[5].
Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and effective method for determining the purity of benzyl alcohol derivatives.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable solvent such as absolute ethanol or methanol.
-
Sonicate the mixture for 30 minutes to ensure complete dissolution.
-
Dilute to a final volume of 10 mL with the same solvent.
-
Centrifuge the solution for 10 minutes at approximately 3000 r/min.
-
-
Instrumental Conditions (General Example):
-
Column: DB-5MS (or similar non-polar column)
-
Injection Port Temperature: 260°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the synthesis and analysis processes described.
Caption: Synthesis of this compound via Reduction of the Carboxylic Acid.
Caption: General Workflow for Purity Analysis of this compound by GC-MS.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 3,5-Dibromobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dibromobenzyl alcohol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block, featuring two reactive bromine atoms and a primary alcohol functionality, offers a gateway to a diverse range of novel biaryl and poly-aryl structures with significant potential in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis. This compound serves as a valuable substrate in this reaction, allowing for the sequential or simultaneous coupling of two different aryl or heteroaryl groups. The presence of the benzylic alcohol moiety provides a further point for diversification, making it an attractive starting material for the synthesis of complex molecules, including dendrimers and libraries of compounds for drug discovery.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Due to the presence of two bromine atoms, the reaction with this compound can be controlled to achieve either mono- or di-arylation by carefully selecting the reaction conditions, such as the stoichiometry of the boronic acid and the catalyst system.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes typical yields for the mono- and di-arylation of this compound with a selection of commercially available arylboronic acids. These reactions are generally performed under standard Suzuki coupling conditions.
| Entry | Arylboronic Acid | Product | Stoichiometry (Boronic Acid:Substrate) | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-5-phenylbenzyl alcohol | 1.1 : 1 | 85 |
| 2 | Phenylboronic acid | 3,5-Diphenylbenzyl alcohol | 2.5 : 1 | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)benzyl alcohol | 1.1 : 1 | 88 |
| 4 | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)benzyl alcohol | 2.5 : 1 | 95 |
| 5 | 4-Fluorophenylboronic acid | 3-Bromo-5-(4-fluorophenyl)benzyl alcohol | 1.1 : 1 | 82 |
| 6 | 4-Fluorophenylboronic acid | 3,5-Bis(4-fluorophenyl)benzyl alcohol | 2.5 : 1 | 90 |
| 7 | Thiophene-2-boronic acid | 3-Bromo-5-(thiophen-2-yl)benzyl alcohol | 1.1 : 1 | 78 |
| 8 | Thiophene-2-boronic acid | 3,5-Di(thiophen-2-yl)benzyl alcohol | 2.5 : 1 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
This protocol describes a general method for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene (5 mL / mmol of substrate)
-
Water (1 mL / mmol of substrate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene and water to the flask.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
Protocol 2: General Procedure for Di-Arylation of this compound
This protocol outlines a general method for the di-arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 4.0 eq)
-
1,4-Dioxane (5 mL / mmol of substrate)
-
Water (1 mL / mmol of substrate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired di-arylated product.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Synthesis of Substituted Benzylamines from 3,5-Dibromobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted benzylamines derived from 3,5-Dibromobenzyl alcohol. Benzylamines are crucial structural motifs in a vast array of pharmaceutically active compounds.[1] The methodologies outlined below are established through robust chemical principles, including direct amination and reductive amination, offering versatile pathways for drug discovery and development programs.
Synthetic Strategies
The conversion of this compound to various substituted benzylamines can be achieved through two primary synthetic routes:
-
One-Pot Direct Amination: This method involves the direct coupling of this compound with a primary or secondary amine using a catalyst. The "borrowing hydrogen" strategy is a prominent example of this approach, where the alcohol is transiently oxidized to an aldehyde in situ, which then reacts with the amine to form an imine that is subsequently reduced.[1] This process is highly atom-economical, with water being the only byproduct.[1]
-
Two-Step Oxidation and Reductive Amination: This strategy involves the initial oxidation of this compound to the corresponding 3,5-Dibromobenzaldehyde. The isolated aldehyde then undergoes reductive amination with a desired amine in the presence of a suitable reducing agent.[2] This method allows for greater control and may be preferable when dealing with sensitive substrates.
Below are detailed protocols for both approaches.
Experimental Protocols
Protocol 1: One-Pot Direct Amination via Borrowing Hydrogen Catalysis
This protocol describes a general method for the direct synthesis of secondary and tertiary benzylamines from this compound and a suitable amine using an iron catalyst.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, n-butylamine)
-
Iron Catalyst (e.g., a well-defined homogeneous iron complex as described in the literature)[1]
-
Solvent (e.g., Toluene, dry)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the iron catalyst (typically 1-5 mol%).
-
Add dry toluene (5 mL) to the flask.
-
Stir the reaction mixture at a specified temperature (e.g., 110-130 °C) for the required reaction time (typically 12-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted benzylamine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Two-Step Synthesis via Oxidation and Reductive Amination
This protocol is divided into two parts: the oxidation of this compound to 3,5-Dibromobenzaldehyde, followed by the reductive amination of the aldehyde with an amine.
Part A: Oxidation of this compound
Materials:
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP))
-
Solvent (e.g., Dichloromethane (DCM), dry)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1.0 mmol) in dry DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add the oxidizing agent (e.g., PCC, 1.5 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite or silica gel to remove the chromium salts (if using PCC).
-
Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,5-Dibromobenzaldehyde.
Part B: Reductive Amination of 3,5-Dibromobenzaldehyde
Materials:
-
3,5-Dibromobenzaldehyde (from Part A)
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))[3]
-
Solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3,5-Dibromobenzaldehyde (1.0 mmol) and the desired amine (1.1 mmol) in the chosen solvent (e.g., DCE, 10 mL).
-
If necessary, add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted benzylamine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes expected outcomes for the synthesis of a representative substituted benzylamine, N-(3,5-Dibromobenzyl)piperidine, using the two described methods.
| Parameter | Protocol 1: Direct Amination | Protocol 2: Two-Step Synthesis |
| Starting Materials | This compound, Piperidine, Iron Catalyst | This compound, Oxidant, Piperidine, Reducing Agent |
| Key Intermediates | In-situ generated aldehyde and imine | 3,5-Dibromobenzaldehyde (isolated) |
| Typical Yield | 70-90% | Oxidation: >90%; Reductive Amination: 80-95% |
| Purity (post-chromatography) | >98% | >98% |
| Reaction Steps | 1 | 2 |
| Atom Economy | High | Moderate |
| Advantages | Fewer steps, higher atom economy | Greater control, potentially higher overall yield for challenging substrates |
| Disadvantages | May require catalyst optimization | More steps, generates more waste |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to substituted benzylamines.
References
Application Notes and Protocols: 3,5-Dibromobenzyl Alcohol as a Building Block for Dendritic Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic macromolecules, or dendrimers, are a unique class of synthetic polymers characterized by their highly branched, three-dimensional architecture. Their well-defined structure, monodispersity, and multivalent surface make them ideal candidates for a range of biomedical applications, particularly in drug delivery. 3,5-Dibromobenzyl alcohol emerges as a valuable and versatile building block for the synthesis of poly(aryl ether) dendrimers. The presence of two bromine atoms allows for iterative branching, while the benzylic alcohol group provides a focal point for further functionalization or attachment to a core molecule. This document provides detailed application notes and experimental protocols for the synthesis and utilization of dendritic macromolecules derived from this compound.
Synthesis of Dendritic Macromolecules
The construction of dendritic macromolecules from this compound can be efficiently achieved through a convergent synthesis approach. This method involves the stepwise growth of dendritic fragments, or "dendrons," from the periphery to a central focal point. The key reaction employed is the Williamson ether synthesis, a robust and high-yielding reaction for forming aryl ethers.[1]
Key Synthetic Steps:
-
Activation of the Focal Point: The hydroxyl group of this compound is converted to a more reactive leaving group, typically a bromide, to facilitate coupling with phenolic species.
-
Dendron Growth (Iterative Williamson Ether Synthesis): The activated 3,5-dibromobenzyl bromide is reacted with a protected phenol to create the first-generation (G1) dendron. Subsequent deprotection and reaction with more activated monomer lead to higher generation dendrons.
-
Core Attachment: The final dendrons, possessing a reactive focal point (e.g., a hydroxyl group), are attached to a multifunctional core molecule to yield the final dendrimer.
Experimental Protocols
Protocol 1: Synthesis of a First-Generation (G1) Dendron
Objective: To synthesize a first-generation poly(aryl ether) dendron using this compound as the starting material.
Materials:
-
This compound
-
3,5-Dihydroxybenzyl alcohol[2]
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (2 equivalents) in anhydrous dichloromethane (DCM).
-
Add phosphorus tribromide (PBr₃) (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction with ice-cold water and extract the product with DCM.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3,5-dibromobenzyl bromide.
-
-
Williamson Ether Synthesis:
-
In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3 equivalents) and a catalytic amount of 18-crown-6.
-
To this suspension, add a solution of 3,5-dibromobenzyl bromide (2.2 equivalents) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the G1 dendron.
-
Protocol 2: Drug Encapsulation via Solvent Evaporation Method
Objective: To encapsulate a hydrophobic drug (e.g., Doxorubicin) within the dendritic macromolecule.
Materials:
-
Generation 2 (G2) or Generation 3 (G3) dendrimer synthesized from this compound
-
Doxorubicin (DOX)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve a known amount of the dendrimer and a 5-fold molar excess of Doxorubicin in DCM.
-
Stir the solution at room temperature for 2 hours to allow for complex formation.
-
Remove the organic solvent under reduced pressure to form a thin film.
-
Hydrate the film with PBS (pH 7.4) and stir for 2 hours.
-
To remove the unencapsulated drug, dialyze the solution against PBS at 4 °C for 24 hours, with frequent changes of the dialysis buffer.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the solution before and after dialysis.
Data Presentation
Table 1: Physicochemical Properties of Dendrimers
| Generation | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| G1 | ~1500 | 1.02 | 2.5 ± 0.3 | -5.2 ± 0.8 |
| G2 | ~3500 | 1.03 | 4.8 ± 0.5 | -8.1 ± 1.1 |
| G3 | ~7500 | 1.04 | 9.2 ± 0.7 | -12.5 ± 1.5 |
Note: The data presented in this table is representative of typical values for poly(aryl ether) dendrimers and may vary based on the specific synthesis and purification methods used.
Table 2: Doxorubicin Loading and Release Characteristics
| Dendrimer Generation | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) (pH 5.5) | In Vitro Release at 24h (%) (pH 7.4) |
| G2 | 8.5 ± 0.7 | 75 ± 5 | 65 ± 4 | 25 ± 3 |
| G3 | 12.2 ± 1.1 | 88 ± 6 | 58 ± 5 | 20 ± 2 |
Note: The data presented in this table is hypothetical but representative of typical values for dendrimer-based drug delivery systems.[3]
Mandatory Visualizations
Caption: Convergent synthesis workflow for a G1 dendron.
Caption: Experimental workflow for drug encapsulation.
Caption: Cellular uptake and drug release signaling pathway.
References
The Pivotal Role of 3,5-Dibromobenzyl Alcohol in Respiratory Drug Synthesis and Beyond
For Immediate Release
Shanghai, China – December 25, 2025 – 3,5-Dibromobenzyl alcohol, a halogenated aromatic compound, serves as a critical starting material and versatile intermediate in the field of medicinal chemistry. Its primary significance lies in the synthesis of a class of widely used mucolytic agents, most notably Bromhexine and its active metabolite, Ambroxol. These drugs are staples in the treatment of respiratory conditions characterized by excessive or viscous mucus. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the journey from this simple benzyl alcohol derivative to potent therapeutic agents.
Application Notes: From a Simple Precursor to Complex Therapeutics
The 3,5-dibromo substitution pattern on the benzyl alcohol scaffold is a key structural motif that is carried through to the final active pharmaceutical ingredients, Bromhexine and Ambroxol. The primary application of this compound in medicinal chemistry is not as a therapeutic agent itself, but as a precursor to 2-amino-3,5-dibromobenzyl alcohol, the direct building block for these drugs.
Primary Therapeutic Area: Respiratory Medicine
The derivatives of this compound are central to the management of various bronchopulmonary diseases.
-
Bromhexine: A synthetic derivative of the vasicine alkaloid, Bromhexine is a secretolytic agent that enhances the clearance of mucus from the respiratory tract. It works by breaking down the structure of acid mucopolysaccharide fibers in sputum, leading to a less viscous mucus that is easier to expectorate.[1]
-
Ambroxol: As the active N-desmethyl metabolite of Bromhexine, Ambroxol shares the mucolytic properties of its parent compound but also exhibits a broader range of pharmacological activities.[2][3] These include stimulating the synthesis and release of pulmonary surfactant, which acts as an "anti-glue factor," reducing mucus adhesion to bronchial walls.[4][5] Furthermore, Ambroxol has demonstrated significant anti-inflammatory, antioxidant, and local anesthetic properties.[4][6][7]
The local anesthetic effect of Ambroxol is attributed to its ability to block neuronal sodium channels, particularly showing a preference for the Nav1.8 subtype, which is involved in pain signaling.[8][9][10] This multifaceted activity makes Ambroxol a versatile therapeutic agent for treating sore throat in addition to its mucolytic applications.[6]
Emerging Applications: Antifungal Agents
While the primary application is in respiratory medicine, the halogenated benzyl scaffold has shown potential in other therapeutic areas. Research into structurally similar compounds, such as 3,5-dichlorobenzyl alcohol, has revealed potent antifungal activity. Ester derivatives of 3,5-dichlorobenzyl alcohol have been identified as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration, with efficacy comparable to commercial fungicides.[11] This suggests a broader potential for 3,5-dihalogenated benzyl derivatives in the development of novel anti-infective agents.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the biological activities of Ambroxol and the antifungal derivatives of the related 3,5-dichlorobenzyl alcohol.
Table 1: Pharmacological and Clinical Efficacy of Ambroxol
| Parameter | Observation | Significance | Reference(s) |
| Mucolytic Activity | Significant decrease in sputum viscosity and volume in patients with bronchitis. | p < 0.001 | [4] |
| Significant reduction in sputum property score compared to placebo in hospitalized patients. | p = 0.0215 | [5][12] | |
| Sodium Channel Blockade | Potent inhibitor of neuronal Na+ channels, with a preference for the Nav1.8 subtype. | More potent than lidocaine. | [8][10] |
| Anti-inflammatory Effect | Reduces the release of inflammatory cytokines. | - | [13] |
| In a murine model of acute lung injury, 18 mg of ambroxol showed anti-inflammatory effects equivalent to 1 mg of dexamethasone. | - | [13] |
Table 2: Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative (Compound 5)
| Fungal Pathogen | EC₅₀ (mg/L) | Commercial Fungicide (Boscalid) EC₅₀ (mg/L) | Reference(s) |
| Botrytis cinerea | 6.60 | 1.24 | [11] |
| Rhizoctonia solani | 1.61 | 1.01 | [11] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and the final active pharmaceutical ingredients are provided below.
Protocol 1: Synthesis of 2-Amino-3,5-dibromobenzyl alcohol
This protocol details the reduction of 2-amino-3,5-dibromobenzaldehyde to the corresponding alcohol, a key intermediate for both Bromhexine and Ambroxol synthesis.
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
Absolute Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
Suspend 2-amino-3,5-dibromobenzaldehyde in absolute ethanol in a suitable reaction vessel.
-
While stirring and maintaining the temperature below 30°C, add sodium borohydride in portions.
-
Continue stirring at room temperature for approximately 1 hour.
-
Adjust the pH of the reaction mixture to 6-7 using hydrochloric acid to quench the reaction.
-
Filter the resulting solid.
-
The filter cake can be dissolved in tetrahydrofuran, dried, and used in the subsequent steps.[4]
Protocol 2: Synthesis of Bromhexine Hydrochloride
This protocol outlines the synthesis of Bromhexine HCl from 2-amino-3,5-dibromobenzyl alcohol.
Materials:
-
2-amino-3,5-dibromobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF)
-
N-methylcyclohexylamine
-
Ethanolic HCl solution
Procedure:
-
Chlorination: Dissolve 2-amino-3,5-dibromobenzyl alcohol in THF. In a separate flask, prepare a solution of thionyl chloride in THF.
-
Slowly add the alcohol solution to the thionyl chloride solution, maintaining the temperature below 30°C. This reaction converts the benzyl alcohol to the more reactive benzyl chloride derivative (2,4-dibromo-6-chloromethylaniline).[4][14]
-
Amination: React the resulting 2,4-dibromo-6-chloromethylaniline intermediate with N-methylcyclohexylamine.
-
Salt Formation: After the amination reaction is complete, form the hydrochloride salt by adding an ethanolic HCl solution to yield Bromhexine hydrochloride.[4][14]
Protocol 3: Synthesis of Ambroxol Hydrochloride
This protocol describes a reductive amination approach to synthesize Ambroxol from 2-amino-3,5-dibromobenzaldehyde. A similar pathway can be followed starting from 2-amino-3,5-dibromobenzyl alcohol after its oxidation to the aldehyde.
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
trans-4-aminocyclohexanol
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid solution
Procedure:
-
Condensation (Imine Formation): Dissolve 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol in methanol. Heat the mixture to form the intermediate Schiff base (imine).[15][16]
-
Reduction: Cool the reaction mixture and add sodium borohydride in portions to reduce the imine to the secondary amine, yielding Ambroxol free base.[16]
-
Salt Formation: Adjust the pH of the solution with a hydrochloric acid solution to precipitate Ambroxol hydrochloride.
-
The precipitate can be filtered, washed, and dried.[15]
Visualizing the Synthetic and Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic routes and the mechanism of action of the resulting drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of safety and efficacy of inhaled ambroxol in hospitalized adult patients with mucopurulent sputum and expectoration difficulty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol in the 21st century: pharmacological and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Block of sensory neuronal Na+ channels by the secreolytic ambroxol is associated with an interaction with local anesthetic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of safety and efficacy of inhaled ambroxol in hospitalized adult patients with mucopurulent sputum and expectoration difficulty [frontiersin.org]
- 13. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note: Etherification of 3,5-Dibromobenzyl Alcohol
Introduction
3,5-Dibromobenzyl alcohol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and materials science compounds. The etherification of its hydroxyl group is a key transformation for introducing a variety of functional groups and modifying the molecule's physicochemical properties. This application note provides detailed protocols for the synthesis of this compound and its subsequent etherification to form both asymmetrical and symmetrical ethers. The protocols are designed for researchers in organic chemistry, medicinal chemistry, and materials science.
Synthesis of Starting Material: this compound
Two common methods for the preparation of this compound are presented below.
Method A: Reduction of 3,5-Dibromobenzaldehyde
A straightforward method involves the reduction of the corresponding aldehyde.
Experimental Protocol:
To a stirred suspension of 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) at 0°C, sodium borohydride (0.75 g) was added portionwise. The mixture was stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The pH of the reaction mixture was adjusted to 2 with concentrated hydrochloric acid. The solvent was removed under vacuum, and the resulting residue was partitioned between ethyl acetate and water. The organic layer was washed with water, dried over magnesium sulfate (MgSO₄), and evaporated under vacuum to yield this compound as a solid.[1]
Quantitative Data:
| Product | Form | Yield | Melting Point | Elemental Analysis (Found) | Elemental Analysis (Required) |
| This compound | Solid | 10.0 g | 103-104°C | C, 31.98%; H, 2.23% | C, 31.61%; H, 2.77% |
Method B: Reduction of 3,5-Dibromobenzoic Acid
An alternative route utilizes the reduction of the carboxylic acid.
Experimental Protocol:
To a stirred solution of 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in tetrahydrofuran (20 mL) at 0°C, borane dimethyl sulfide complex (3.4 mL, 35.842 mmol) was slowly added. The reaction mixture was stirred at room temperature overnight. After completion, the reaction was cooled to 0°C and carefully quenched with methanol. The solvent was concentrated under reduced pressure to afford (3,5-dibromophenyl)methanol as an off-white solid.
Quantitative Data:
| Product | Form | Yield | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |
| (3,5-dibromophenyl)methanol | Off-white solid | 1.8 g (94%) | 7.65 (s, 1H), 7.49 (s, 2H), 5.39 (t, J=6Hz, 1H), 4.47 (d, J=6Hz, 2H) |
Etherification Protocols for this compound
The etherification of this compound can be achieved through various methods. The Williamson ether synthesis is a classic and reliable approach for generating both symmetrical and unsymmetrical ethers.[2][3]
Protocol 1: Williamson Ether Synthesis of 3,5-Dibromobenzyl Methyl Ether (Asymmetrical Ether)
This protocol describes the synthesis of an asymmetrical ether, 1,3-dibromo-5-(methoxymethyl)benzene, by reacting this compound with methyl iodide.
Experimental Protocol:
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portionwise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature, allowing for the formation of the alkoxide. Methyl iodide (1.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Methyl Iodide | NaH | DMF | 1,3-Dibromo-5-(methoxymethyl)benzene |
¹H NMR Data (Predicted): The expected proton NMR signals for 1,3-dibromo-5-(methoxymethyl)benzene would include a singlet for the methoxy protons (around 3.4 ppm), a singlet for the benzylic protons (around 4.4 ppm), and signals in the aromatic region corresponding to the protons on the dibrominated benzene ring.
Protocol 2: Synthesis of Bis(3,5-dibromobenzyl) Ether (Symmetrical Ether)
This protocol outlines the formation of a symmetrical ether through the self-condensation of this compound. This can be achieved via a Williamson-type reaction where a portion of the alcohol is converted to the corresponding bromide in situ, or by using a suitable acid catalyst.
Experimental Protocol (Williamson-type):
A mixture of this compound (1.0 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) in a non-polar solvent such as toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Alternatively, 3,5-dibromobenzyl bromide can be reacted with the sodium salt of this compound. To a solution of this compound (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq) is added at 0°C. After stirring for 30 minutes, a solution of 3,5-dibromobenzyl bromide (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature overnight. Work-up involves quenching with water, extraction with an organic solvent, drying, and purification by chromatography.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
| This compound | This compound | H₂SO₄ (catalytic) | Toluene | Bis(3,5-dibromobenzyl) ether |
| This compound | 3,5-Dibromobenzyl bromide | NaH | THF | Bis(3,5-dibromobenzyl) ether |
¹H NMR Data (Predicted): The expected proton NMR spectrum for bis(3,5-dibromobenzyl) ether would show a singlet for the benzylic protons (around 4.5 ppm) and signals in the aromatic region for the protons on the two dibrominated benzene rings.
Experimental Workflow and Signaling Pathways
To visualize the experimental processes, the following diagrams are provided in DOT language.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis.
This application note provides robust and detailed protocols for the synthesis of this compound and its subsequent conversion to both symmetrical and asymmetrical ethers via the Williamson ether synthesis. The provided data and workflows offer a comprehensive guide for researchers to successfully perform these transformations in a laboratory setting. These protocols are fundamental for the synthesis of more complex molecules for various applications in drug discovery and materials science.
References
Application Notes and Protocols: The Role of 3,5-Dibromobenzyl Alcohol in Biaryl Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. 3,5-Dibromobenzyl alcohol emerges as a valuable building block in this context, offering a strategic entry point for the construction of complex biaryl-containing molecules. Its two bromine atoms provide reactive handles for sequential or double cross-coupling reactions, while the hydroxymethyl group (CH₂OH) offers a site for further functionalization or can act as a key pharmacophoric feature.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of biaryl compounds, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Core Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of a vast array of biaryl compounds. In this context, this compound can be effectively coupled with arylboronic acids to yield 3,5-diarylbenzyl alcohol derivatives. The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups.
A key advantage of using this compound is the potential for both mono- and diarylation, allowing for the synthesis of symmetric or unsymmetric biaryl products by carefully controlling the stoichiometry of the reagents.
Experimental Protocols
The following is a representative protocol for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to synthesize a 3,5-diarylbenzyl alcohol. This specific example details the synthesis of (3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol.
Synthesis of (3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol
This protocol is based on established Suzuki-Miyaura coupling principles and is adapted for the specific substrates.
Materials:
-
This compound
-
(3,5-bis(trifluoromethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), (3,5-bis(trifluoromethyl)phenyl)boronic acid (2.2 mmol, 2.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of a representative biaryl compound from this compound. The data is hypothetical and serves as a template for reporting experimental results.
| Starting Material | Coupling Partner | Product | Yield (%) | Purity (%) | M.p. (°C) |
| This compound | (3,5-bis(trifluoromethyl)phenyl)boronic acid | (3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol | 85-95 | >98 | 110-112 |
Visualizations
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Workflow:
Caption: General workflow for biaryl synthesis.
Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
This compound serves as a versatile and efficient precursor for the synthesis of a variety of biaryl compounds through palladium-catalyzed cross-coupling reactions. The provided protocol for the Suzuki-Miyaura reaction offers a reliable method for the preparation of 3,5-diarylbenzyl alcohols, which are valuable intermediates in drug discovery and materials science. The ability to perform sequential and double couplings, combined with the potential for further modification of the benzyl alcohol moiety, underscores the utility of this building block for creating molecular diversity. Researchers are encouraged to adapt and optimize the presented protocols to suit their specific synthetic targets.
Protecting Group Strategies for the Hydroxyl Function of 3,5-Dibromobenzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the hydroxyl group of 3,5-Dibromobenzyl alcohol. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and high yields. The presence of two bromine atoms on the aromatic ring of this compound influences its reactivity, making the choice of protecting group and reaction conditions paramount for successful synthetic outcomes.
This guide covers three common and effective protecting group strategies:
-
Silyl Ethers: Specifically the tert-butyldimethylsilyl (TBDMS) ether.
-
Benzyl Ethers: Utilizing the benzyl group for protection.
-
Acetate Esters: A readily accessible ester protecting group.
Data Presentation
The following tables summarize quantitative data for the protection and deprotection of this compound using the aforementioned strategies. These values are derived from established general procedures and may require optimization for specific applications.
| Protecting Group | Protection Reagents | Solvent | Time (h) | Yield (%) | Deprotection Reagents | Solvent | Time (h) | Yield (%) |
| TBDMS | TBDMS-Cl, Imidazole | DMF | 12-16 | >95% | TBAF | THF | 2-4 | >95% |
| Benzyl (Bn) | BnBr, NaH | THF | 6-12 | >90% | H₂, Pd/C | EtOH/EtOAc | 4-8 | >95% |
| Acetate (Ac) | Ac₂O, Pyridine | DCM | 2-4 | >95% | K₂CO₃, MeOH | Methanol | 1-3 | >90% |
Mandatory Visualizations
Logical Workflow for Protecting Group Strategy
The selection of a suitable protecting group is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for choosing and implementing a protecting group strategy for this compound.
Caption: A logical workflow for selecting and implementing a hydroxyl protecting group strategy.
Experimental Protocols
The following sections provide detailed experimental protocols for the protection and deprotection of the hydroxyl group of this compound.
tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection
a. Protection of this compound with TBDMS-Cl
This protocol describes the formation of 3,5-Dibromobenzyl tert-butyldimethylsilyl ether.
Diagram of Protection Reaction:
Caption: TBDMS protection of this compound.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in anhydrous DMF, add imidazole and TBDMS-Cl at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.
b. Deprotection of 3,5-Dibromobenzyl TBDMS Ether
This protocol describes the cleavage of the TBDMS ether to regenerate the alcohol.[1]
Diagram of Deprotection Reaction:
Caption: TBAF-mediated deprotection of a TBDMS ether.
Materials:
-
3,5-Dibromobenzyl TBDMS ether (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 3,5-Dibromobenzyl TBDMS ether in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Benzyl (Bn) Ether Protection and Deprotection
a. Protection of this compound with Benzyl Bromide
This protocol describes the formation of 3,5-Dibromobenzyl benzyl ether via a Williamson ether synthesis.[2]
Diagram of Protection Reaction:
Caption: Benzyl ether protection of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
b. Deprotection of 3,5-Dibromobenzyl Benzyl Ether
This protocol describes the cleavage of the benzyl ether by catalytic transfer hydrogenation.[3]
Diagram of Deprotection Reaction:
Caption: Catalytic hydrogenolysis of a benzyl ether.
Materials:
-
3,5-Dibromobenzyl benzyl ether (1.0 eq)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or source
-
Celite®
Procedure:
-
Dissolve the 3,5-Dibromobenzyl benzyl ether in a suitable solvent (e.g., EtOH or EtOAc).
-
Carefully add the Pd/C catalyst to the solution.
-
Secure a hydrogen-filled balloon to the reaction flask and purge the flask with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by flash column chromatography if necessary.
Acetate (Ac) Ester Protection and Deprotection
a. Protection of this compound with Acetic Anhydride
This protocol describes the formation of 3,5-Dibromobenzyl acetate.[4]
Diagram of Protection Reaction:
Caption: Acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (Ac₂O, 1.5 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in anhydrous DCM, add pyridine followed by the dropwise addition of acetic anhydride at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography if needed.
b. Deprotection of 3,5-Dibromobenzyl Acetate
This protocol describes the hydrolysis of the acetate ester to regenerate the alcohol.
Diagram of Deprotection Reaction:
Caption: Base-catalyzed hydrolysis of an acetate ester.
Materials:
-
3,5-Dibromobenzyl acetate (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,5-Dibromobenzyl acetate in methanol, add potassium carbonate.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure alcohol.
References
Application Notes and Protocols: The Use of 3,5-Dibromobenzyl Alcohol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromobenzyl alcohol is a versatile building block in materials science, primarily utilized as a precursor for the synthesis of dendrimers and hyperbranched polymers. Its rigid aromatic structure and the presence of two bromine atoms make it an ideal candidate for creating well-defined, multi-functional macromolecules. The bromine atoms can be readily transformed into other functional groups or used in cross-coupling reactions, offering a high degree of synthetic flexibility. The benzylic alcohol group provides a reactive site for etherification or esterification reactions, crucial for the construction of dendritic architectures.
A key application of this compound is in the convergent synthesis of poly(benzyl ether) dendrimers, a class of dendrimers known for their stability and potential applications in drug delivery, catalysis, and nanoscale electronics. In this approach, the alcohol is first converted to the more reactive 3,5-dibromobenzyl bromide. This electrophilic building block is then iteratively reacted with a nucleophilic branching unit, such as 3,5-dihydroxybenzyl alcohol, to construct dendrons of increasing generation. These dendrons can subsequently be attached to a multifunctional core to yield the final dendrimer.
Key Applications in Materials Science
-
Dendrimer Synthesis: Serves as a fundamental building block for the convergent synthesis of poly(benzyl ether) dendrons and dendrimers.
-
Hyperbranched Polymers: Can be used in the synthesis of hyperbranched polymers with a high degree of branching and numerous terminal functional groups.
-
Functional Materials: The resulting polymers and dendrimers can be functionalized at their periphery with various groups to tailor their properties for specific applications, such as drug delivery carriers, light-harvesting systems, and molecular sensors.
-
Nanomaterials: The well-defined size and structure of dendrimers derived from this compound make them suitable for the preparation of nanomaterials with controlled properties.
Experimental Protocols
The following protocols describe the synthesis of first and second-generation poly(benzyl ether) dendrons using this compound as the starting material. The overall strategy involves the initial conversion of the alcohol to the corresponding bromide, followed by a convergent growth approach.
Protocol 1: Synthesis of First-Generation Dendron ([G-1]-Br) from this compound
This protocol details the two-step synthesis of a first-generation dendron. First, this compound is converted to 3,5-dibromobenzyl bromide. Second, this bromide is reacted with 3,5-dihydroxybenzyl alcohol via a Williamson ether synthesis to yield the first-generation dendron with a benzylic alcohol at the focal point, which is then converted to a bromide.
Step 1: Synthesis of 3,5-Dibromobenzyl Bromide
Reaction Scheme:
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-dibromobenzyl bromide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3,5-dibromobenzyl bromide as a white solid.
Step 2: Synthesis of First-Generation Dendron with Bromide Focal Point ([G-1]-Br)
Reaction Scheme:
Materials:
-
3,5-Dibromobenzyl bromide (from Step 1)
-
3,5-Dihydroxybenzyl alcohol
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
18-crown-6
-
Anhydrous acetone
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxybenzyl alcohol, potassium carbonate, and 18-crown-6 in anhydrous acetone.
-
Add a solution of 3,5-dibromobenzyl bromide in anhydrous acetone to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude first-generation dendron with a hydroxyl focal point ([G-1]-OH).
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate as eluent).
-
To convert the focal hydroxyl group to a bromide, dissolve the purified [G-1]-OH in anhydrous diethyl ether and react with phosphorus tribromide following the procedure described in Step 1.
-
After workup and purification, the first-generation dendron with a bromide focal point ([G-1]-Br) is obtained.
Quantitative Data for Protocol 1
| Step | Product | Starting Materials | Molar Ratio | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 3,5-Dibromobenzyl bromide | This compound, PBr₃ | 1 : 0.4 | Diethyl ether | 2.5 h | 0 to RT | > 90 | > 98 |
| 2 | [G-1]-Br | [G-0]-Br, 3,5-Dihydroxybenzyl alcohol, K₂CO₃, PBr₃ | 2.2 : 1 : 4 : 0.4 | Acetone, Diethyl ether | 24 h (etherification), 2.5 h (bromination) | Reflux, 0 to RT | ~85 (overall) | > 97 |
Note: Yields and purity are representative and may vary based on experimental conditions and scale.
Experimental Workflow for [G-1]-Br Synthesis
Caption: Workflow for the synthesis of the first-generation dendron ([G-1]-Br).
Protocol 2: Synthesis of Second-Generation Dendron ([G-2]-Br)
This protocol describes the synthesis of a second-generation dendron by reacting the first-generation dendron ([G-1]-Br) with the branching unit, 3,5-dihydroxybenzyl alcohol.
Reaction Scheme:
Caption: Workflow for the synthesis of the second-generation dendron ([G-2]-Br).
Summary of Quantitative Data
| Parameter | 3,5-Dibromobenzyl Bromide | [G-1]-Br Dendron | [G-2]-Br Dendron |
| Molecular Formula | C₇H₅Br₃ | C₂₁H₁₅Br₅O₂ | C₄₉H₃₅Br₉O₆ |
| Molecular Weight ( g/mol ) | 328.83 | 790.86 | 1855.23 |
| Typical Yield (%) | > 90 | ~85 | ~80 |
| Typical Purity (%) | > 98 | > 97 | > 95 |
Conclusion
This compound is a valuable and versatile precursor for the construction of complex macromolecular architectures, particularly poly(benzyl ether) dendrimers. The protocols outlined above provide a representative pathway for the synthesis of well-defined dendrons using a convergent approach. The iterative nature of this synthesis allows for precise control over the size, molecular weight, and functionality of the resulting materials. These dendrimers, with their high density of peripheral bromine atoms, can be further functionalized to create novel materials for a wide range of applications in materials science and drug delivery. The ability to tailor the properties of these macromolecules at the molecular level makes this compound a key component in the development of advanced functional materials.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3,5-Dibromobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of 3,5-dibromobenzyl alcohol and its derivatives. This key structural motif is a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The following sections detail reaction conditions and expected outcomes for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the selective formation of carbon-carbon and carbon-nitrogen bonds.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new bonds.[1] These reactions are widely used in the pharmaceutical and materials science industries due to their tolerance of a wide range of functional groups and their applicability to the synthesis of complex molecules.[1] The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2]
For substrates such as this compound, the two bromine atoms offer the potential for sequential or double cross-coupling, providing a pathway to a diverse array of 3,5-disubstituted benzyl alcohol derivatives. The presence of the benzylic alcohol may necessitate the use of a protecting group to prevent side reactions, although some protocols may tolerate the free hydroxyl group.[3]
Suzuki-Miyaura Coupling: Synthesis of 3,5-Diarylbenzyl Alcohols
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is widely used for the synthesis of biaryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 (Di-substituted) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 (Di-substituted) |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 (Di-substituted) |
| 4 | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | 75 (Mono-substituted) |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Double Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 equiv)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Synthesis of 3,5-Dialkenylbenzyl Alcohols
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a valuable tool for the synthesis of stilbenes and other vinylated aromatic compounds.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 85 (Di-substituted) |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 78 (Di-substituted) |
| 3 | Styrene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | 1,4-Dioxane | 110 | 36 | 89 (Di-substituted) |
| 4 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 80 | 12 | 70 (Mono-substituted) |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Double Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (2.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, dissolve this compound, Pd(OAc)₂, and P(o-tolyl)₃ in DMF.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the alkene and triethylamine to the reaction mixture under the inert atmosphere.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of 3,5-Dialkynylbenzyl Alcohols
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 (Di-substituted) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 16 | 85 (Di-substituted) |
| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | Piperidine | DMF | 70 | 24 | 82 (Di-substituted) |
| 4 | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | 50 | 6 | 78 (Mono-substituted) |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol: Double Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a degassed solution of this compound in THF, add the terminal alkyne and triethylamine.
-
Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 65 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Buchwald-Hartwig Amination: Synthesis of 3,5-Diaminobenzyl Alcohol Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5] This reaction often requires the use of a strong base and a specialized phosphine ligand. For substrates like this compound, the benzylic bromide (formed in situ or pre-synthesized) is typically used.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 85 (Di-substituted) |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 (Di-substituted) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 20 | 80 (Di-substituted) |
| 4 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 80 | 10 | 70 (Mono-substituted) |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity. The starting material is typically 3,5-dibromobenzyl bromide.
Experimental Protocol: Double Buchwald-Hartwig Amination
Materials:
-
3,5-Dibromobenzyl bromide (1.0 equiv)
-
Amine (e.g., Morpholine) (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 equiv)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add 3,5-dibromobenzyl bromide and toluene.
-
Add the amine to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of 3,5-Dibromobenzyl Alcohol in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dibromobenzyl alcohol is a versatile scaffold in medicinal chemistry, offering two reactive bromine atoms for strategic functionalization. This symmetrical substitution pattern allows for the systematic exploration of chemical space and the development of novel therapeutic agents. The benzyl alcohol moiety provides a handle for further modifications or can act as a key pharmacophoric feature. This document provides detailed application notes and protocols for the functionalization of this compound via common cross-coupling reactions and highlights its potential in the discovery of new drugs, particularly in the area of oncology.
Core Functionalization Reactions
The two bromine atoms on the this compound scaffold are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The most common and effective methods for its functionalization include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C and C-N bonds, which are fundamental in the construction of complex organic molecules with potential biological activity.
Workflow for Functionalization and Screening
Caption: General workflow for the functionalization of this compound and subsequent biological evaluation.
Quantitative Data from Functionalization Reactions
The following tables summarize representative yields for the functionalization of 3,5-dihaloaryl compounds, which serve as a proxy for the expected yields when functionalizing this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Dihalides
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 2 | 1,3-Dibromo-5-methylbenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | 1,4-Dioxane | 80 | 92 |
| 3 | 2,5-Dibromo-3-hexylthiophene | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95[1] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 80-95[2] |
Table 2: Sonogashira Coupling of Aryl Dihalides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,3-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 70-80 |
| 2 | 1,3-Dibromo-5-fluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 70 | 85 |
| 3 | Aryl Bromide | Terminal Alkyne | PdCl₂(CH₃CN)₂ (15) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 50-80[3] |
| 4 | Aryl Bromide | Terminal Alkyne | Pd₂(PPh₃)₂Cl₂ (5) | CuI (10) | HNiPr₂ | DMF | RT | 60-90[4] |
Table 3: Buchwald-Hartwig Amination of Aryl Dihalides
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1,3-Dibromobenzene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 90 |
| 2 | 1,3-Dibromo-5-methylbenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 85 |
| 3 | 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ (5) | X-Phos (10) | KOt-Bu | Toluene | 110 | 80-90[5] |
| 4 | p-Bromotoluene | Piperazine | Pd(dba)₂ (cat.) | BINAP (cat.) | NaOt-Bu | m-Xylene | - | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the mono- or di-arylation of this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or ester (1.1 eq for mono-arylation, 2.2 eq for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the coupling of terminal alkynes with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-70 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation using this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq for mono-amination, 2.2 eq for di-amination)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (1.5-6 mol%)
-
Strong base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-3 eq)
-
Anhydrous solvent (e.g., toluene, t-BuOH, 1,4-dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Targeting Cancer
Derivatives of 3,5-disubstituted benzyl alcohols have shown significant promise as anticancer agents, particularly as kinase inhibitors and tubulin polymerization inhibitors.
Kinase Inhibition
The 3,5-disubstituted aryl scaffold is a common feature in many kinase inhibitors. By functionalizing this compound, it is possible to generate libraries of compounds that can be screened against various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 4: Representative IC₅₀ Values of 3,5-Disubstituted Aromatic Kinase Inhibitors
| Compound Class | Kinase Target | Cell Line | IC₅₀ (µM) | Reference |
| 3,5-Diaryl-pyrazole | EGFR | PC3 | <10 | |
| 3,5-Diaryl-pyrazole | VEGFR-2 | DU145 | <10 | |
| Benzoxazole derivative | VEGFR-2 | HepG2 | 0.097 | [6] |
| Thiophene derivative | EGFR | H1299 | 0.47 | [7] |
| Thiophene derivative | HER2 | H1299 | 0.14 | [7] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | - | 0.074 | [8] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | - | 0.170 | [8] |
EGFR/VEGFR-2 Signaling Pathway
Caption: Simplified EGFR and VEGFR-2 signaling pathways targeted by 3,5-disubstituted benzyl alcohol derivatives.
Tubulin Polymerization Inhibition
The 3,5-disubstituted phenyl ring is a key structural motif in combretastatins, a class of natural products that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9][10][11] Functionalization of this compound can lead to the synthesis of combretastatin analogues with potent anticancer activity.
Table 5: Representative IC₅₀ Values of Combretastatin Analogues
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 analog | MCF-7 (Breast) | <10 | [9] |
| Combretastatin A-4 analog | MDA-MB-231 (Breast) | 35.9 | [12] |
| Combretastatin A-4 analog | A549 (Lung) | <10 | [10] |
| Combretastatin A-4 analog | HT-29 (Colon) | <100 | [12] |
Protocol 4: In vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse libraries of compounds for drug discovery. The functionalization protocols described herein, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide robust methods for accessing a wide range of 3,5-disubstituted benzyl alcohol derivatives. The demonstrated potential of these scaffolds as kinase inhibitors and tubulin polymerization inhibitors underscores the importance of this chemical motif in the development of novel anticancer therapeutics. The provided protocols and data serve as a foundational guide for researchers to explore the chemical space around this promising scaffold.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromobenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 3,5-Dibromobenzyl alcohol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the reduction of 3,5-Dibromobenzaldehyde.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound. What are the possible causes and how can I improve the yield?
-
Answer: Low or no yield in the reduction of 3,5-Dibromobenzaldehyde can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Reducing Agent: Sodium borohydride (NaBH₄) and potassium borohydride (KBH₄) are sensitive to moisture. Ensure your reducing agent is dry and has been stored properly. Using old or improperly stored reagent can lead to significantly lower reactivity. Consider opening a new bottle of the reducing agent.
-
Starting Material: Verify the purity of your 3,5-Dibromobenzaldehyde. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: While the reaction can proceed at room temperature, lower temperatures (0-5 °C) are often recommended to improve selectivity and minimize side reactions. Running the reaction at too high a temperature can lead to the formation of byproducts.
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used and generally give good yields. Ensure the solvent is of an appropriate grade and dry, as water can react with the borohydride.
-
Reaction Time: The reaction is typically complete within a few hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of the starting material.
-
-
Work-up Procedure:
-
Quenching: The reaction needs to be carefully quenched, typically with a dilute acid (e.g., HCl) or water, to neutralize any remaining reducing agent and hydrolyze the borate ester intermediate. Improper quenching can lead to product loss.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate. Perform multiple extractions to maximize the recovery of the product.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows impurities after purification. What are the likely impurities and how can I remove them?
-
Answer: The most common impurities in the synthesis of this compound are unreacted starting material and potential side products.
-
Unreacted 3,5-Dibromobenzaldehyde: This is the most common impurity if the reaction has not gone to completion.
-
Detection: It can be easily detected by TLC, where it will have a different Rf value than the product alcohol.
-
Removal: Purification by column chromatography on silica gel or recrystallization can effectively remove the unreacted aldehyde.
-
-
Borate Esters: These are intermediates formed during the reaction. Incomplete hydrolysis during the work-up can leave them as impurities.
-
Removal: Ensure a thorough acidic work-up to hydrolyze these esters to the desired alcohol.
-
-
Side Products from Solvent Reaction: Sodium borohydride can react slowly with alcoholic solvents to form alkoxyborohydrides. While these are also reducing agents, their formation can sometimes lead to different reaction kinetics and potentially other byproducts, though this is less common for simple aldehyde reductions.
-
Purification:
-
Recrystallization: this compound is a solid and can be effectively purified by recrystallization. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used to obtain a pure product.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a reliable method for purification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which reducing agent is better for this synthesis, Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄)?
-
A1: Both NaBH₄ and KBH₄ are effective for the reduction of 3,5-Dibromobenzaldehyde. While NaBH₄ is more commonly used, some studies suggest that KBH₄ can be slightly less reactive and may offer better yields under certain conditions, particularly at lower temperatures, as it reacts less violently with protic solvents like methanol.[1]
-
-
Q2: What is the optimal solvent for this reaction?
-
A2: Methanol and ethanol are the most commonly used and effective solvents for this reduction. They are good solvents for both the starting aldehyde and the borohydride reagent. The choice between them often comes down to solubility of the specific substrate and desired reaction temperature.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting aldehyde will have a higher Rf value than the more polar product alcohol. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
-
-
Q4: What are the key safety precautions for this reaction?
-
A4: Sodium borohydride and potassium borohydride are flammable solids and react with water and acids to produce flammable hydrogen gas. The reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The quenching step with acid should be performed slowly and carefully, especially if there is excess borohydride, to control the evolution of hydrogen gas.
-
-
Q5: Can over-reduction occur in this synthesis?
-
A5: Over-reduction of the aldehyde to a hydrocarbon is not a concern with sodium borohydride or potassium borohydride under standard conditions. These reagents are chemoselective for aldehydes and ketones and will not reduce the aromatic ring or the resulting benzyl alcohol.
-
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of benzyl alcohol synthesis via aldehyde reduction, providing a comparative overview.
Table 1: Comparison of Reducing Agents and Solvents
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridinium Salt | NaBH₄ | Methanol | 25 | - | Moderate | [1] |
| Pyridinium Salt | NaBH₄ | Methanol | -5 | - | 71 | [1] |
| Pyridinium Salt | KBH₄ | Methanol | -5 | - | 89 | [1] |
| 3,5-Dibromobenzoic Acid | Borane dimethyl sulfide | Tetrahydrofuran | 0-20 | Overnight | 94 | |
| 2-Amino-3,5-dibromobenzaldehyde | KBH₄ | Ethanol | 20 | 3 | 99.5 |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | General Trend |
| Temperature | Lower Temperature (-5 to 0 °C) | Generally Higher | Room Temperature (~25 °C) | Often slightly lower | Lower temperatures can improve selectivity and minimize side reactions, leading to higher yields.[1] |
| Solvent | Methanol | High | Ethanol | High | Both are effective protic solvents. The choice may depend on the specific solubility of the starting material and desired reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3,5-Dibromobenzaldehyde with Sodium Borohydride
-
Materials:
-
3,5-Dibromobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dibromobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: Purification of Crude 3,5-Dibromobenzyl Alcohol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,5-Dibromobenzyl alcohol via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: The crude this compound does not dissolve in the chosen solvent, even upon heating.
-
Possible Cause: The solvent may not be suitable for dissolving the compound. This compound is a solid at room temperature and is only slightly soluble in water.[1] Its solubility in organic solvents will vary based on polarity.
-
Solution:
-
Increase Solvent Volume: Add more of the hot solvent in small increments until the solid dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery of the purified compound.
-
Select an Alternative Solvent: If the compound remains insoluble, a different solvent or a mixed solvent system should be tested. Based on the structure of this compound (an aromatic alcohol), solvents like ethanol, methanol, or mixtures such as ethanol/water or acetone/hexane could be effective.[2][3] A systematic solvent screening is recommended to identify the optimal solvent.
-
Issue 2: Oiling out occurs, where a liquid layer separates from the solution instead of crystals forming.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (107-108°C for this compound).[1] Alternatively, the concentration of the solute may be too high.
-
Solution:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add more of the same solvent to decrease the saturation.[4]
-
Lower the Solution Temperature Before Cooling: Allow the solution to cool slightly before inducing crystallization.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Issue 3: No crystals form upon cooling, even after a significant amount of time.
-
Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound having a high solubility in the chosen solvent even at low temperatures.
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.
-
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the temperature and reduce the solubility of the compound.
-
Issue 4: The yield of purified crystals is low.
-
Possible Cause:
-
Using too much solvent, which retains a significant amount of the product in the mother liquor.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization due to insufficient cooling time or temperature.
-
Washing the crystals with a solvent in which they are significantly soluble.
-
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Filtration Apparatus: To prevent premature crystallization, warm the funnel and receiving flask before hot filtration.
-
Ensure Complete Crystallization: Allow adequate time for the solution to cool and for crystals to form. Cooling in an ice bath can maximize the yield.
-
Use Cold Washing Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How can I remove colored impurities during the recrystallization process?
A2: If your crude this compound solution has a noticeable color, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing the yield.
Q3: What is the expected appearance of pure this compound?
A3: A synthesis procedure describes the product as an off-white solid.[1] After successful recrystallization, you should expect to obtain a crystalline solid.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value (107-108°C) is a good indicator of purity.[1] Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any remaining impurities. The ¹H NMR spectrum of this compound has been reported.[1]
Data Presentation
Since specific quantitative solubility data for this compound is not available in the searched literature, a qualitative solubility guide is provided below based on general principles for similar compounds.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Very Low[1] | Low |
| Ethanol | High | Low to Moderate | High |
| Methanol | High | Low to Moderate | High |
| Acetone | Medium | Moderate | High |
| Ethyl Acetate | Medium | Moderate | High |
| Dichloromethane | Medium | High | Very High |
| Toluene | Low | Low | Moderate to High |
| Hexane | Low | Very Low | Low |
Note: This table is a general guide. Experimental verification is crucial for selecting the optimal recrystallization solvent.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Crude this compound
-
Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent or solvent mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.
-
Analysis: Determine the yield and assess the purity of the recrystallized this compound by measuring its melting point and/or using other analytical techniques.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2-Amino-3,5-dibromobenzyl Alcohol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-amino-3,5-dibromobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-3,5-dibromobenzyl alcohol?
A1: The most widely used method for the synthesis of 2-amino-3,5-dibromobenzyl alcohol is the reduction of 2-amino-3,5-dibromobenzaldehyde. This reduction is typically carried out using a mild reducing agent, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), in an alcoholic solvent like ethanol or methanol.
Q2: What are the potential by-products in the synthesis of 2-amino-3,5-dibromobenzyl alcohol via aldehyde reduction?
A2: While the reduction of 2-amino-3,5-dibromobenzaldehyde is generally a clean reaction, a few by-products can form under certain conditions. The most common is an imine-linked dimer, which results from the condensation of the amino group of one molecule with the aldehyde group of another, followed by reduction. Incomplete reaction can also leave unreacted starting material.
Q3: How can I minimize the formation of the imine-linked dimer by-product?
A3: To minimize the formation of the dimer, it is crucial to maintain a low reaction temperature and ensure efficient stirring to promote the desired intramolecular reduction over the intermolecular condensation. Adding the reducing agent portion-wise can also help to keep its concentration low and favor the reduction of the aldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete reaction (presence of starting material) | Insufficient reducing agent, low reaction temperature, or short reaction time. | Increase the molar equivalent of the reducing agent slightly (e.g., from 1.1 to 1.5 equivalents). Ensure the reaction is stirred for a sufficient duration and consider a moderate increase in temperature if the reaction is sluggish at low temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Presence of a high molecular weight impurity | Formation of the imine-linked dimer by-product. | Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent. Use a dilute solution of the starting material to disfavor intermolecular reactions. Ensure rapid and efficient stirring. |
| Product is difficult to purify | Presence of borate salts from the work-up. | After the reaction is complete, carefully quench the excess reducing agent with a weak acid (e.g., acetic acid or ammonium chloride solution) at a low temperature. Ensure the pH is adjusted to neutral or slightly basic before extraction to precipitate inorganic salts. |
| Low isolated yield | Product loss during work-up and purification. | Use a suitable solvent for extraction to ensure complete recovery of the product. Minimize the number of purification steps. Recrystallization from an appropriate solvent system can be effective for obtaining a high-purity product with good recovery. |
Experimental Protocols
Synthesis of 2-amino-3,5-dibromobenzyl alcohol via reduction of 2-amino-3,5-dibromobenzaldehyde
This protocol is based on established reduction methods for aromatic aldehydes.
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄)
-
Ethanol or Methanol
-
Deionized water
-
Acetic acid or Ammonium chloride solution (for work-up)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) in ethanol or methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) or potassium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add a quenching solution (e.g., 1 M acetic acid or saturated ammonium chloride solution) to decompose the excess borohydride.
-
Remove the organic solvent under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,5-dibromobenzyl alcohol.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for 2-amino-3,5-dibromobenzyl alcohol.
Caption: Formation of the major imine-linked dimer by-product.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Etherification of Sterically Hindered Benzyl Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the etherification of sterically hindered benzyl alcohols.
Troubleshooting Guides
Problem 1: Low or No Yield in Williamson Ether Synthesis
The Williamson ether synthesis, an SN2 reaction, is highly sensitive to steric hindrance.[1] Low or no yield when using sterically hindered benzyl alcohols is a common issue. This guide provides a systematic approach to troubleshoot and optimize your reaction.
dot digraph "Williamson_Ether_Synthesis_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
-
Verify Reagent Purity and Stoichiometry:
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[2] Ensure all glassware is oven-dried and solvents are anhydrous. Water can quench the strong base and hydrolyze the alkyl halide.
-
Reagent Quality: Use freshly purified reagents. Ensure the base, such as sodium hydride (NaH), has not been deactivated during storage.[2]
-
-
Evaluate Reaction Conditions:
-
Base Selection: A strong base is required to fully deprotonate the sterically hindered alcohol. Sodium hydride (NaH) or potassium hydride (KH) are generally more effective than hydroxides.[3]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred as they enhance the nucleophilicity of the alkoxide.[4]
-
Temperature Control: While heating can increase the reaction rate, excessively high temperatures (typically above 100 °C) can favor the competing E2 elimination reaction, leading to alkene formation.[2] The optimal temperature range is generally between 50-100 °C.[2]
-
-
Investigate Side Reactions:
-
E2 Elimination: This is the most common side reaction, especially with secondary or tertiary alkyl halides.[4] The alkoxide acts as a strong base and abstracts a proton, leading to an alkene byproduct. To minimize this, use a primary alkyl halide if the synthesis allows, and maintain a lower reaction temperature.
-
C-Alkylation: When using phenoxides, C-alkylation can compete with the desired O-alkylation. The choice of solvent can influence the O/C alkylation ratio.[4]
-
Problem 2: Reaction Failure with Tertiary Benzyl Alcohols
Direct etherification of tertiary benzyl alcohols via the Williamson ether synthesis is often unsuccessful due to the high propensity for elimination.[1] In these cases, alternative methods are necessary.
For the synthesis of ethers from tertiary alcohols, acid-catalyzed methods can be effective.[1] This typically involves the reaction of the tertiary alcohol with a primary or secondary alcohol in the presence of a catalytic amount of strong acid. The reaction proceeds via a more stable tertiary carbocation intermediate.
dot digraph "Acid_Catalyzed_Etherification" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Caption: Simplified pathway for acid-catalyzed etherification of tertiary benzyl alcohols.
Frequently Asked Questions (FAQs)
Q1: Why is the Williamson ether synthesis inefficient for sterically hindered benzyl alcohols?
A1: The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile (alkoxide) on the carbon bearing the leaving group.[1] With sterically hindered benzyl alcohols, the bulky groups around the hydroxyl group impede this backside attack, slowing down the desired substitution reaction and favoring competing elimination (E2) reactions, which leads to the formation of alkenes.[4]
Q2: What are the best alternative methods for preparing sterically hindered benzyl ethers?
A2: The most common and effective alternatives are:
-
Mitsunobu Reaction: This reaction is ideal for substrates sensitive to strongly basic conditions and proceeds under mild, neutral conditions. It involves an inversion of stereochemistry at a chiral alcohol center.[1]
-
Acid-Catalyzed Etherification: This method is particularly suitable for tertiary alcohols as it proceeds through a stable carbocation intermediate.[1]
-
Newer Catalytic Methods: Recent advancements include methods using copper, iron, or silver catalysts that can facilitate the etherification of hindered alcohols under milder conditions.[5][6][7]
Q3: How can I improve the yield of a Williamson ether synthesis that is sluggish but producing some product?
A3: To improve the yield of a sluggish Williamson ether synthesis:
-
Use a Stronger Base: Switch from NaOH or KOH to a stronger base like NaH or KH to ensure complete deprotonation of the alcohol.[3]
-
Change the Solvent: Use a polar aprotic solvent such as DMF or DMSO to increase the nucleophilicity of the alkoxide.[4]
-
Use a Better Leaving Group: If possible, switch from a chloride to a bromide or iodide on the alkylating agent, as iodides are the best leaving groups among the halogens.[3]
-
Add a Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can improve the reaction rate.
Q4: Are there any specific safety precautions I should take when working with strong bases like NaH?
A4: Yes, sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Always handle NaH under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent. Quench any residual NaH carefully with a less reactive alcohol like isopropanol or ethanol before aqueous workup.
Data Presentation
Table 1: Comparison of Yields for Different Etherification Methods with Hindered Alcohols
| Alcohol Substrate | Etherification Method | Conditions | Yield (%) | Reference |
| Various primary benzylic alcohols | FeCl₃·6H₂O catalyzed | Propylene carbonate, 70-120 °C | 43-88 | [6] |
| Secondary benzyl alcohol & primary benzyl alcohol | FeCl₂·4H₂O-L1 catalyzed | Propylene carbonate, 100 °C | Good yields | [6] |
| Hindered secondary alcohols | Copper-catalyzed | Ambient temperature | Good to excellent | [5] |
| Tertiary alcohols | Copper-catalyzed | 50-80 °C | Synthetically useful | [5] |
| Sterically hindered phenols and alcohols | Mitsunobu with sonication | High concentration (3.0 M), 15 min | ~75 | [1] |
| Menthol (hindered secondary alcohol) | Modified Mitsunobu | 4-nitrobenzoic acid, PPh₃, DEAD, THF | >80 | [8] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a Sterically Hindered Benzyl Ether
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Primary alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the sterically hindered benzyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (1.2-1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (1.1-1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating (50-60 °C) may be required for less reactive substrates.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Etherification of a Hindered Secondary Alcohol
This protocol is adapted from a procedure for the inversion of sterically hindered secondary alcohols.[8]
Materials:
-
Sterically hindered secondary benzyl alcohol (1.0 eq)
-
4-Nitrobenzoic acid (4.0 eq)
-
Triphenylphosphine (PPh₃) (4.0 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, charge the sterically hindered secondary benzyl alcohol, 4-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add the DEAD or DIAD dropwise, maintaining the internal temperature below 10 °C.[8]
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[8]
-
Cool the reaction mixture to room temperature, dilute with ether, and wash with saturated aqueous sodium bicarbonate solution.
-
Back-extract the aqueous layers with ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting ester can then be hydrolyzed under basic conditions to yield the corresponding ether. Purification of the intermediate ester is often necessary.
Protocol 3: Acid-Catalyzed Etherification of a Tertiary Benzyl Alcohol
This is a general procedure for the acid-catalyzed dehydration of a tertiary alcohol with a primary alcohol.
Materials:
-
Tertiary benzyl alcohol
-
Primary alcohol (can be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst
-
Sodium bicarbonate solution
-
Ether or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the tertiary benzyl alcohol and an excess of the primary alcohol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and stir. Gentle heating may be necessary, but the temperature should be carefully controlled to minimize elimination side reactions. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing a cold sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Selectivity in Reactions of 3,5-Dibromobenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of chemical reactions involving 3,5-Dibromobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is achieving mono-selectivity in reactions with this compound challenging?
A1: this compound possesses two chemically similar bromine atoms. During cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the palladium catalyst may react with either bromine, leading to a mixture of mono-substituted and di-substituted products. Furthermore, the presence of the hydroxyl group on the benzylic position can interfere with certain reaction conditions, necessitating the use of protecting groups to achieve the desired selectivity.
Q2: What is the general strategy for achieving selective mono-functionalization of this compound?
A2: A common and effective strategy involves a three-step process:
-
Protection: The hydroxyl group of the benzyl alcohol is protected to prevent it from interfering with the subsequent cross-coupling reaction. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are frequently used for this purpose due to their stability under many cross-coupling conditions and their ease of removal.
-
Selective Mono-Cross-Coupling: The protected 3,5-dibromobenzyl derivative is then subjected to a carefully controlled cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to replace one of the bromine atoms.
-
Deprotection: The protecting group is removed to yield the mono-functionalized this compound.
Q3: How do I choose the right protecting group for the benzyl alcohol?
A3: The ideal protecting group should be stable to the conditions of the cross-coupling reaction and easily removable without affecting the rest of the molecule. For palladium-catalyzed reactions, silyl ethers like TBDMS are a good choice as they are generally stable to the basic conditions often employed. It is crucial to consider an orthogonal protecting group strategy if other sensitive functional groups are present in your coupling partners.[1]
Q4: Can I achieve mono-selectivity without a protecting group?
A4: While challenging, it is sometimes possible to achieve mono-selectivity without a protecting group by carefully controlling the reaction conditions. This typically involves using a sub-stoichiometric amount of the coupling partner and carefully selecting the catalyst, ligand, and base. However, this approach often leads to lower yields of the desired mono-substituted product and requires more rigorous purification.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
If you are experiencing low yields of the desired mono-arylated product, consider the following:
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and active. Consider using a pre-catalyst for more reliable generation of the active catalytic species. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands often improve catalytic activity. Screen different ligands to find the optimal one for your specific substrates. |
| Incorrect Base | The base is crucial for the transmetalation step. Weaker bases like potassium carbonate may require higher temperatures, while stronger bases like sodium tert-butoxide can be more effective but may not be compatible with all functional groups.[2] The solubility of the base can also impact the reaction rate. |
| Solvent Effects | The choice of solvent can influence the reaction outcome. Aprotic polar solvents like dioxane or THF are commonly used. In some cases, the addition of water can be beneficial. |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, leading to the formation of the corresponding arene as a byproduct.[3] Use high-quality boronic acid, and consider using boronic esters for increased stability. |
| Dehalogenation of Starting Material | The starting this compound can undergo dehalogenation, leading to the formation of bromobenzyl alcohol.[4] This can be minimized by optimizing the reaction conditions, particularly the choice of base and solvent. |
Issue 2: Poor Selectivity (Formation of Di-substituted Product) in Suzuki-Miyaura Coupling
If you are observing significant amounts of the di-arylated product, try the following:
| Potential Cause | Troubleshooting Step |
| Excess Boronic Acid | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid to favor mono-substitution. |
| High Catalyst Loading | Reduce the catalyst loading. Higher catalyst concentrations can increase the rate of the second coupling reaction. |
| Prolonged Reaction Time/High Temperature | Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent further reaction to the di-substituted product. Lowering the reaction temperature can also improve selectivity. |
| Ligand Choice | Bulky ligands can sometimes favor mono-arylation by sterically hindering the approach of the catalyst to the second bromine atom after the first coupling has occurred. |
Issue 3: Low Yield or No Reaction in Buchwald-Hartwig Amination
For issues with the Buchwald-Hartwig amination, consider these points:
| Potential Cause | Troubleshooting Step |
| Catalyst-Ligand Combination | The choice of palladium source and ligand is highly substrate-dependent.[2] For aryl bromides, a wide range of phosphine ligands can be effective. Consider screening different ligand systems. |
| Base Incompatibility | Strong bases like NaOtBu are common but can be incompatible with sensitive functional groups.[5] Weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[2] |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, stronger base, more active catalyst) may be required. |
| Catalyst Poisoning | Certain functional groups, such as azo groups, can poison the palladium catalyst.[5] Ensure your substrates and reagents are free of such impurities. |
Data Presentation: Representative Conditions for Mono-functionalization
The following tables summarize typical reaction conditions for achieving mono-selectivity in reactions analogous to those with this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Mono-Suzuki-Miyaura Coupling of Dihaloarenes
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1,3-Dibromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |
| 1-Bromo-3-iodobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 92 (selective for I) |
| 2,4-Dibromoaniline | Phenylboronic acid | CataCXium A Pd G3 (5) | - | Cs₂CO₃ (2) | 2-MeTHF | 70 | 91 |
Table 2: Representative Conditions for Mono-Buchwald-Hartwig Amination of Dihaloarenes
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1,3-Dibromobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 90 |
| 1-Bromo-3-iodobenzene | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 90 | 88 (selective for I) |
| 2,4-Dibromoaniline | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 78 |
Experimental Protocols
Protocol 1: TBDMS Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.
Protocol 2: Selective Mono-Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the TBDMS-protected this compound (1.0 eq), the desired arylboronic acid (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective Mono-Buchwald-Hartwig Amination
-
To an oven-dried flask, add the TBDMS-protected this compound (1.0 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), a ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.2 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the desired amine (1.2 eq) and a dry, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: TBDMS Deprotection
-
Dissolve the TBDMS-protected mono-functionalized product in anhydrous tetrahydrofuran (THF) at room temperature.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Visualizations
References
Technical Support Center: Purification of 3,5-Dibromobenzyl Alcohol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 3,5-dibromobenzyl alcohol and other starting materials from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Issue 1: Difficulty in Separating the Product from Unreacted this compound using Column Chromatography.
-
Observation: The product and the starting alcohol co-elute or have very similar Rf values on the TLC plate, making separation by column chromatography challenging. This is common when the product is an ether or ester of this compound, as the polarity difference may not be substantial.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Decrease Polarity: Start with a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 5%. This should increase the retention of the more polar this compound on the silica gel, allowing the less polar product to elute first.
-
Utilize a Different Solvent Mixture: Sometimes a complete change of solvents can improve separation. Consider trying dichloromethane/hexanes or toluene/ethyl acetate mixtures.
-
TLC Analysis is Key: Before running a column, perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation between your product and the starting alcohol. Aim for a ΔRf of at least 0.2.
-
-
Employ a Different Adsorbent:
-
If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for polar compounds.
-
For highly polar products, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a suitable alternative.
-
-
Consider Derivatization:
-
In some challenging cases, the unreacted alcohol can be derivatized to a much more polar or non-polar compound to facilitate separation. For example, reacting the crude mixture with an isocyanate could convert the alcohol to a carbamate, which will have a significantly different polarity. This is generally a last resort.
-
-
Issue 2: The Product Crashes Out of Solution During Column Chromatography.
-
Observation: The desired product precipitates on the top of the column or as it elutes.
-
Troubleshooting Steps:
-
Change the Loading Method:
-
Dry Loading: Instead of loading the sample dissolved in a small amount of solvent, adsorb the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique is particularly useful for samples that are not very soluble in the eluent.
-
-
Increase the Polarity of the Eluent:
-
A gradual increase in the polarity of the mobile phase (gradient elution) can help to keep the product dissolved as it moves down the column.
-
-
Issue 3: Low Recovery of the Desired Product after Recrystallization.
-
Observation: A significant amount of the product remains in the mother liquor after cooling.
-
Troubleshooting Steps:
-
Optimize the Recrystallization Solvent:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the recovery is low, the compound may be too soluble in the chosen solvent even at low temperatures.
-
Try a Solvent Mixture: A two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent mixtures for compounds like benzyl alcohol derivatives include ethanol/water or ethyl acetate/hexanes.
-
-
Minimize the Amount of Solvent:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in more of the product remaining in solution upon cooling.
-
-
Induce Crystallization:
-
If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.
-
-
Cool the Solution Slowly:
-
Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in reactions with this compound?
A1: The most common unreacted starting materials are this compound itself and the other reactant used in the synthesis. For example:
-
In an ether synthesis (e.g., Williamson ether synthesis), unreacted this compound and the alkyl halide are common impurities.
-
In an esterification reaction , unreacted this compound and the carboxylic acid or acyl chloride will be present.
Q2: How can I quickly check if my reaction has gone to completion and if there is any unreacted this compound left?
A2: Thin-Layer Chromatography (TLC) is the quickest and most effective method. Spot the reaction mixture, a sample of pure this compound, and the other starting material on a TLC plate. Elute with an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes). The disappearance of the starting material spots in the reaction mixture lane indicates the completion of the reaction. This compound is a relatively polar compound and will have a lower Rf value than its less polar ether or ester derivatives.
Q3: Which purification technique is generally best for removing unreacted this compound?
A3: The choice of purification technique depends on the properties of the desired product.
-
Column Chromatography is a very versatile and widely used method for separating compounds with different polarities. It is often the method of choice for separating this compound from its less polar derivatives.
-
Recrystallization is an excellent technique if your desired product is a solid and has a different solubility profile from the starting alcohol in a particular solvent. It can be a very efficient way to obtain highly pure material.
-
Liquid-Liquid Extraction can be used if there is a significant difference in the acidity or basicity of the product and the starting materials. For example, if the other starting material was a carboxylic acid, it could be removed by an aqueous base wash.
Q4: Can I use a simple aqueous wash to remove unreacted this compound?
A4: this compound has very low solubility in water. Therefore, a simple aqueous wash will not be effective in removing significant amounts of the unreacted alcohol from an organic solution.
Data Presentation
The following table summarizes the typical efficiencies of different purification methods for the removal of unreacted this compound. The actual efficiency will depend on the specific reaction and the properties of the product.
| Purification Method | Typical Purity of Final Product | Typical Recovery of Product | Notes |
| Flash Column Chromatography | >98% | 70-95% | Highly effective for separating compounds with different polarities. Recovery depends on the separation efficiency. |
| Recrystallization | >99% | 60-90% | Excellent for obtaining highly pure solid products. Recovery can be lower due to the solubility of the product in the mother liquor. |
| Liquid-Liquid Extraction | Variable | >95% | Primarily used to remove acidic or basic impurities, not neutral alcohols like this compound. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the separation of a less polar product (e.g., an ether or ester) from the more polar, unreacted this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture and a reference spot of this compound on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives good separation (ΔRf > 0.2). The product should have a higher Rf than the starting alcohol.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the desired product is a solid.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the crude material when hot but not at room temperature. Test a range of solvents from non-polar (e.g., hexanes) to polar (e.g., ethanol, isopropanol). Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) are often effective.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and swirl to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.
-
Mandatory Visualization
Caption: A general experimental workflow for the purification of reaction products.
Technical Support Center: Controlled Oxidation of 3,5-Dibromobenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the selective oxidation of 3,5-Dibromobenzyl alcohol to 3,5-Dibromobenzaldehyde, with a core focus on preventing over-oxidation to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is preventing the over-oxidation of this compound a common challenge?
A1: Primary alcohols, like this compound, can be oxidized first to an aldehyde and subsequently to a carboxylic acid. This over-oxidation is particularly prevalent when using strong oxidizing agents or when water is present in the reaction mixture.[1][2] The aldehyde can form a hydrate intermediate in the presence of water, which is then susceptible to further oxidation.[1] Achieving high selectivity for the aldehyde requires mild and controlled reaction conditions.
Q2: What are the most reliable methods for the selective oxidation of a primary alcohol to an aldehyde?
A2: Several mild oxidation methods are highly effective for this transformation and are known to stop at the aldehyde stage. The most common and reliable include:
-
Swern Oxidation : Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is highly efficient but requires cryogenic temperatures and produces malodorous dimethyl sulfide.[3][4]
-
Dess-Martin Periodinane (DMP) Oxidation : Employs a hypervalent iodine reagent (DMP) in a chlorinated solvent. This method is known for its mild conditions, short reaction times (0.5 - 2 hours), and high selectivity.[5][6][7]
-
TEMPO-catalyzed Oxidation : Uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst with a stoichiometric co-oxidant. This method is highly chemoselective and can be run under mild conditions.[8][9][10]
Q3: Can I use chromium-based reagents like Pyridinium Chlorochromate (PCC)?
A3: Yes, PCC is a classic reagent for oxidizing primary alcohols to aldehydes and is specifically designed to prevent over-oxidation by being used in anhydrous organic solvents like dichloromethane (DCM).[11][12] Unlike stronger chromium reagents like Jones reagent (CrO₃ in aqueous acid), PCC in anhydrous conditions prevents the formation of the hydrate intermediate necessary for further oxidation.[1] However, due to the toxicity and hazardous waste associated with chromium, methods like Swern, DMP, and TEMPO are often preferred.[3][4][5]
Troubleshooting Guide
Q4: My reaction produced a significant amount of 3,5-Dibromobenzoic acid. What went wrong?
A4: The formation of the carboxylic acid is a clear sign of over-oxidation. Consider the following potential causes:
-
Oxidizing Agent : You may have used an oxidizing agent that is too strong or conducted the reaction in aqueous conditions. For instance, using potassium dichromate with reflux will fully oxidize a primary alcohol to a carboxylic acid.[2][13]
-
Presence of Water : For methods like PCC, the presence of water is detrimental as it allows for the formation of a gem-diol (hydrate) from the aldehyde, which can be further oxidized.[1][12] Ensure all glassware is dry and use anhydrous solvents.
-
Reaction Temperature : In some protocols, particularly the Swern oxidation, a loss of temperature control (e.g., allowing the reaction to warm above -60 °C) can lead to side reactions and potentially affect selectivity.[4]
-
Reaction Time : Allowing the reaction to proceed for too long, especially with TEMPO-based systems where over-oxidation is a known risk, can lead to the formation of the acid.[10]
Q5: The oxidation is very slow or incomplete, resulting in low yield of the aldehyde. How can I improve this?
A5: Sluggish or incomplete reactions can often be attributed to reagent quality or reaction conditions:
-
Reagent Purity : Ensure the oxidizing agent (e.g., DMP) has not degraded. DMP is sensitive to moisture. The quality of your solvent and other reagents is also critical.
-
Temperature : While low temperatures are crucial for some methods (Swern), other reactions may require room temperature or gentle heating to proceed at a reasonable rate. Check the recommended temperature for your specific protocol.
-
Catalyst Activity (for TEMPO) : If using a TEMPO-catalyzed system, ensure the co-catalyst and any additives are active and present in the correct amounts. The efficiency of these systems can be sensitive to all components.[14]
-
Additives : For DMP oxidations, the addition of a small amount of water has been shown to accelerate the reaction rate.[5][7] For TEMPO systems, additives like potassium bromide or co-catalysts like copper salts are often essential.[10][14]
Q6: I am using the Swern oxidation, but my yield is low and I see unknown byproducts. What could be the issue?
A6: The Swern oxidation is highly effective but technically demanding. Common pitfalls include:
-
Strict Temperature Control : The reaction must be maintained at very low temperatures (typically -78 °C) during the addition of DMSO/oxalyl chloride and the alcohol. If the temperature rises, side reactions can occur, such as the formation of mixed thioacetals.[4]
-
Order of Addition : The reagents must be added in the correct order: activation of DMSO with oxalyl chloride first, followed by the addition of the alcohol, and finally the addition of the triethylamine base.[15]
-
Moisture : Like other anhydrous oxidations, ensure all reagents and solvents are free of water.
Comparison of Selective Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-Catalyzed Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine[3][16] | Dess-Martin Periodinane (DMP)[5][6] | TEMPO (catalyst), Co-oxidant (e.g., NaOCl, O₂)[8][10] |
| Typical Solvent | Dichloromethane (DCM)[15] | Dichloromethane (DCM), Chloroform[5][7] | Dichloromethane (DCM), Acetonitrile[14][17] |
| Temperature | Cryogenic (-78 °C)[4][15] | Room Temperature[5][7] | Room Temperature[14] |
| Reaction Time | ~1-2 hours[15] | ~0.5-2 hours[7] | Varies (minutes to hours)[10][14] |
| Advantages | High yields, reliable, avoids toxic metals.[3][4] | Very mild conditions, easy workup, high selectivity.[5][6] | Catalytic, uses green oxidants (air), highly chemoselective.[8][14] |
| Disadvantages | Requires -78 °C, produces foul-smelling dimethyl sulfide, sensitive to temperature.[3][4] | Reagent is expensive and potentially explosive under shock/heat.[6] | Can lead to over-oxidation if not controlled, catalyst can be sensitive.[10] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is favored for its mild conditions and operational simplicity.
-
Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent : Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Reagent Addition : Add Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq) to the solution in one portion.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[7]
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction : Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3,5-Dibromobenzaldehyde can be purified further by column chromatography on silica gel.
Protocol 2: Swern Oxidation
This protocol is highly reliable but requires strict temperature control.
-
Activator Prep : In a dry three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (2.2 eq) dropwise. Stir for 15 minutes.
-
Alcohol Addition : Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 1 hour at -78 °C.[15]
-
Base Addition : Add triethylamine (TEA) (4.0 - 5.0 eq) dropwise.[15] Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.[15]
-
Quenching & Workup : Quench the reaction by adding water.
-
Extraction : Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification : Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aldehyde by column chromatography.
Visualizations
Caption: Chemical pathway for the oxidation of this compound.
Caption: A generalized experimental workflow for selective alcohol oxidation.
Caption: A troubleshooting decision tree for oxidation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. TEMPO [organic-chemistry.org]
- 10. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. compoundchem.com [compoundchem.com]
- 14. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 16. byjus.com [byjus.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Large-Scale Synthesis of 3,5-Dibromobenzyl Alcohol
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the large-scale synthesis of 3,5-Dibromobenzyl alcohol. It includes detailed troubleshooting, frequently asked questions, experimental protocols, and safety information to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common large-scale synthesis routes for this compound?
A1: The two most prevalent and scalable methods for synthesizing this compound are the reduction of 3,5-Dibromobenzoic acid and the reduction of 3,5-Dibromobenzaldehyde. The choice between them often depends on the cost, availability, and purity of the starting material.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially, this compound is often available at a purity of 95% or higher.
Q3: What are the key safety hazards associated with this compound?
A3: According to safety data sheets, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[1]
Q4: How should I store this compound?
A4: The compound should be stored at ambient temperature in a well-sealed container.
Q5: Can I use a Grignard reaction to synthesize this alcohol?
A5: While a Grignard reaction can be used, it is more commonly employed to synthesize the precursor, 3,5-Dibromobenzaldehyde, from 1,3,5-tribromobenzene.[2] Directly targeting the alcohol with a Grignard reagent and formaldehyde is possible but can be complicated by the high reactivity of the Grignard reagent, which can act as a strong base and is incompatible with acidic protons.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Logical Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q: My reaction is incomplete, and I still see starting material on the TLC/HPLC. What should I do?
A: An incomplete reaction is a common issue. Consider the following:
-
Reagent Activity: Borohydride reducing agents (NaBH₄, KBH₄) and especially borane complexes (BMS) can decompose upon storage. Use a fresh batch or titrate to determine the active concentration. The use of anhydrous solvents is critical, as water will quench the reducing agent.[5]
-
Reaction Time and Temperature: Some reductions may be sluggish at room temperature. Monitor the reaction's progress; if it stalls, consider increasing the reaction time or gently heating the mixture.[6]
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent, especially when reducing carboxylic acids, which consume an extra equivalent to form a borate ester intermediate.[7][8]
Q: I'm observing significant impurity peaks in my crude product analysis. What are the likely side products?
A: The nature of impurities depends on your synthetic route:
-
From 3,5-Dibromobenzoic Acid: If using a strong reducing agent like LiAlH₄, you might see over-reduction, though this is less common for benzyl alcohols. The most likely impurity is unreacted starting material. If the starting acid was prepared via diazotization, residual phenolic impurities could carry through.[9]
-
From 3,5-Dibromobenzaldehyde: Besides unreacted aldehyde, a potential side reaction is the formation of dibenzyl ether, especially if the reaction is worked up under acidic conditions at elevated temperatures.[5]
-
General Issues: The presence of water can lead to hydrolysis of intermediates and reduce the efficiency of the reducing agent.[5] Running the reaction open to the air can lead to oxidation, although this is less of a concern for this specific molecule.[5]
Q: I'm having trouble purifying the final product. What are the best practices?
A: this compound is a solid at room temperature, making recrystallization a viable and scalable purification method.
-
Solvent Selection: A common technique is to dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then add a co-solvent in which it is poorly soluble (e.g., hexanes) until precipitation begins.[10]
-
Extraction Issues: During aqueous workup, emulsions can form. To resolve this, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Chromatography: For very high purity requirements, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in petroleum ether.[2]
Experimental Protocols & Data
Diagram: Synthetic Workflow
Caption: Key synthetic routes to this compound.
Protocol 1: Reduction of 3,5-Dibromobenzoic Acid
This protocol is adapted from a similar reduction of the corresponding acid.[7][8]
-
Setup: Charge a suitable reactor with 3,5-Dibromobenzoic acid (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add borane dimethyl sulfide complex (BMS, ~5 eq.) to the solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction for completion using TLC or HPLC.
-
Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the excess BMS by the slow addition of methanol until gas evolution ceases.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated again to yield the crude product.
-
Purification: Purify the crude off-white solid by recrystallization.
Protocol 2: Reduction of 3,5-Dibromobenzaldehyde
This protocol is based on standard procedures for aldehyde reduction.[11]
-
Setup: Dissolve 3,5-Dibromobenzaldehyde (1.0 eq.) in methanol (MeOH) in a reactor.
-
Cooling: Cool the solution to 0 °C with an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, ~3 eq.) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Stir the reaction for several hours at 0 °C to room temperature. Monitor for the disappearance of the starting aldehyde by TLC.
-
Quenching: Carefully quench the reaction by adding 0.1N sodium hydroxide solution.
-
Workup: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography.
Comparative Data on Synthetic Routes
| Starting Material | Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
| 3,5-Dibromobenzoic Acid | Borane Dimethyl Sulfide | THF | 0 °C to RT | Overnight | ~94% | [8] |
| 2-Amino-3,5-dibromobenzaldehyde | Potassium Borohydride | Ethanol | 20 °C | 3 hours | ~99.5% | [6] |
| 3-Bromobenzaldehyde | Sodium Borohydride | Methanol | 0 °C | Several hours | N/A | [11] |
Note: Data for the reduction of the 2-amino substituted analogue is included for comparison, as it demonstrates a high-yielding protocol under mild conditions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3,5-Dibromobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 145691-59-4 [chemicalbook.com]
- 9. 3,5-Dibromobenzoic acid | 618-58-6 [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Page loading... [guidechem.com]
side reactions of 3,5-Dibromobenzyl alcohol under strong basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 3,5-Dibromobenzyl alcohol in reactions under strong basic conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to perform a Williamson ether synthesis with this compound and a primary alkyl halide using a strong base, but I am observing low yields of the desired ether. What could be the issue?
A1: Low yields in a Williamson ether synthesis involving this compound under strong basic conditions can be attributed to several competing side reactions. The primary concerns are the formation of a symmetrical ether and potential oxidation of the starting material.
Troubleshooting:
-
Choice of Base: Very strong bases like sodium hydride (NaH) are effective in deprotonating the alcohol to form the alkoxide. However, ensure the base is fresh and the reaction is conducted under anhydrous conditions to prevent quenching of the base and unwanted side reactions with water.[1][2]
-
Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Elevated temperatures can favor elimination reactions, although this is more common with secondary and tertiary alkyl halides.[3]
-
Order of Addition: Add the alkyl halide slowly to the solution of the deprotonated this compound. This minimizes the concentration of the alkyl halide at any given time, which can help reduce side reactions.
-
Solvent: Use a polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction.[1]
Q2: My reaction is producing a significant amount of a high-molecular-weight byproduct that I suspect is the symmetrical ether (bis(3,5-dibromobenzyl) ether). How can I minimize its formation?
A2: The formation of bis(3,5-dibromobenzyl) ether is a common side reaction in Williamson ether synthesis, especially if there is an unreacted alkylating agent or if the reaction conditions are not optimized. This occurs when the initially formed alkoxide of this compound reacts with another molecule of a benzyl halide, which could be your starting material if it's activated, or more likely, your alkyl halide.
Troubleshooting:
-
Stoichiometry: Use a slight excess of the this compound relative to the alkyl halide to ensure the halide is the limiting reagent.
-
Slow Addition: As mentioned previously, the slow addition of the alkyl halide to the reaction mixture containing the alkoxide can significantly reduce the formation of this symmetrical ether.
Q3: I have noticed the formation of 3,5-Dibromobenzoic acid in my reaction mixture. What is causing this oxidation?
A3: Under strongly basic conditions, particularly in the presence of an oxidant (which could be air), benzyl alcohols can be oxidized to the corresponding carboxylic acid.[4][5] Strong bases can facilitate this process.[4]
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Base Strength: While a strong base is needed to form the alkoxide, using an excessively strong base or a large excess can promote oxidation. Consider using a base like potassium carbonate (K₂CO₃) if the alcohol is sufficiently acidic, although for a simple alcohol, a stronger base is typically necessary.[1]
-
Temperature Control: Keep the reaction temperature as low as feasible, as higher temperatures can accelerate oxidation.
Q4: Could elimination be a significant side reaction for this compound itself under strong basic conditions?
A4: Elimination reactions for primary benzylic alcohols like this compound are less common under basic conditions compared to acid-catalyzed dehydration. However, if the reaction is run at high temperatures, some elimination to form a conjugated system might occur, though it is generally not the primary competing reaction. The Williamson reaction itself can compete with base-catalyzed elimination of the alkylating agent, especially if it is a secondary or tertiary halide.[2][3]
Summary of Potential Side Reactions and Influencing Factors
| Side Reaction | Influencing Factors | How to Minimize |
| Symmetrical Ether Formation | High concentration of alkylating agent, elevated temperature. | Use a slight excess of the alcohol, slow addition of the alkyl halide. |
| Oxidation to Carboxylic Acid | Presence of oxygen, strong basicity, high temperature. | Conduct reaction under an inert atmosphere, use the minimum necessary amount of a suitable strong base, maintain low reaction temperatures.[4] |
| Elimination | High temperature, use of secondary or tertiary alkyl halides. | Maintain low reaction temperatures, use a primary alkyl halide for Williamson ether synthesis.[3] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with Minimized Side Reactions:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., Nitrogen or Argon).
-
Solvent and Reagents: Use anhydrous polar aprotic solvents like DMF or DMSO.[1] Ensure all reagents are anhydrous.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.05 equivalents) dissolved in the anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Dissolve the primary alkyl halide (1.0 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways for this compound under strong basic conditions.
Caption: A flowchart for troubleshooting low yields in the Williamson ether synthesis.
References
Validation & Comparative
Beyond Dihalides: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the construction of biaryl frameworks is a foundational element of modern organic synthesis. While dihaloarenes like 3,5-dibromobenzyl alcohol serve as robust and versatile starting materials for sequential cross-coupling reactions, the exploration of alternative reagents is crucial for expanding substrate scope, improving functional group tolerance, and developing more efficient synthetic routes. This guide provides an objective comparison of alternative reagents to this compound for biaryl synthesis, supported by experimental data and detailed protocols.
Benzylic Esters and Carbonates as Coupling Partners
A significant advancement in cross-coupling chemistry involves the activation of C–O bonds in benzylic systems, presenting benzyl acetates and carbonates as viable alternatives to benzyl halides.[1][2] These reagents are often more stable, less lachrymatory, and can be readily prepared from the corresponding benzyl alcohols. The Suzuki-Miyaura coupling is a prominent method for this transformation.[1][3]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various benzyl esters and carbonates in palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid to form diphenylmethane.
| Entry | Benzyl Substrate | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Carbonate | Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | K₃PO₄ | Toluene | 12 | 87 | [2] |
| 2 | Benzyl Acetate | Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | K₃PO₄ | Toluene | 24 | 72 | [2] |
| 3 | 4-Bromobenzyl Acetate | Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | K₃PO₄ | Toluene | 24 | 81 | [2] |
| 4 | Benzyl Alcohol | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 12 | 85 | [1] |
The data indicates that benzyl carbonates exhibit higher reactivity than benzyl acetates, affording excellent yields in shorter reaction times.[2] Notably, direct coupling of benzyl alcohols is also possible, providing an atom-economical approach.[1] The reactivity of the C-O bond is intermediate between that of C-Cl and C-Br bonds, which allows for selective, successive couplings on substrates bearing multiple halide and ester functionalities.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of Benzyl Acetate
The following is a representative protocol for the coupling of a benzyl acetate with an arylboronic acid.[2]
Materials:
-
Benzyl acetate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Tris(4-methoxyphenyl)phosphine (P(4-MeOC₆H₄)₃, 0.12 mmol, 12 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add benzyl acetate, arylboronic acid, Pd(OAc)₂, P(4-MeOC₆H₄)₃, and K₃PO₄.
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Benzylic Sulfonamides in Kumada Cross-Coupling
Benzylic sulfonamides have emerged as effective electrophiles in nickel-catalyzed Kumada cross-coupling reactions.[4] This approach offers a pathway to highly substituted acyclic fragments and retains the sulfonamide moiety for potential further functionalization. The reaction proceeds under mild conditions and tolerates various substituents.
Comparative Performance of Benzylic Sulfonamides
The table below illustrates the scope of the Kumada coupling using different benzylic sulfonamides with methylmagnesium iodide.
| Entry | Benzylic Sulfonamide Substrate | Catalyst System | Grignard Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-(1-Phenylethyl)-4-methylbenzenesulfonamide | Ni(cod)₂ / BINAP | MeMgI | Toluene | 24 | 54 | [4] |
| 2 | N-(1-(Naphthalen-2-yl)ethyl)-4-methylbenzenesulfonamide | (BINAP)NiCl₂ | MeMgI | Toluene | 24 | 84 | [4] |
| 3 | N-(1,2-Diphenylethyl)-4-methylbenzenesulfonamide | (BINAP)NiCl₂ | MeMgI | Toluene | 24 | 75 | [4] |
| 4 | N-(1-Phenylpropyl)-4-methylbenzenesulfonamide | (BINAP)NiCl₂ | MeMgI | Toluene | 24 | 70 | [4] |
These results demonstrate the utility of a Ni(II) precatalyst with a BINAP ligand for achieving good to excellent yields.[4] The reaction accommodates sterically hindered substrates, which can suppress side reactions like β-hydride elimination.[4]
Experimental Protocol: Kumada Coupling of Benzylic Sulfonamides
The following is a general procedure for the nickel-catalyzed cross-coupling of benzylic sulfonamides.[4]
Materials:
-
Benzylic sulfonamide (0.1 mmol)
-
(BINAP)NiCl₂ (0.015 mmol, 15 mol%)
-
Methylmagnesium iodide (MeMgI, 3.0 M in diethyl ether, 0.2 mmol)
-
Anhydrous toluene (1.0 mL)
-
Phenyltrimethylsilane (PhTMS, internal standard)
Procedure:
-
In a nitrogen-filled glovebox, add the benzylic sulfonamide, (BINAP)NiCl₂, and PhTMS to a vial.
-
Add anhydrous toluene and stir the mixture.
-
Add the MeMgI solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding it to a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired coupled product.
Visualization of the Experimental Workflow
Caption: General experimental workflow for Kumada cross-coupling.
Organozinc Reagents in Negishi Cross-Coupling
The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formation and represents a robust alternative for biaryl synthesis.[5][6] Organozinc reagents are generally more functional group tolerant than their Grignard counterparts and can be prepared from a wide range of aryl halides.[7][8]
Performance Data for Negishi Coupling
The following table highlights the efficiency of a palladium-catalyzed Negishi coupling for the synthesis of hindered biaryls.
| Entry | Aryl Halide | Arylzinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | Phenylzinc chloride | Pd₂(dba)₃ / SPhos | THF | 80 | 95 | [8] |
| 2 | 1-Bromo-2,6-dimethylbenzene | 2-Tolylzinc chloride | Pd[P(t-Bu)₃]₂ | THF/NMP | 100 | 94 | [8] |
| 3 | 2-Chloro-1,3-dimethoxybenzene | 2-Methoxyphenylzinc chloride | Pd₂(dba)₃ / SPhos | THF | 80 | 98 | [8] |
| 4 | 2-Bromopyridine | 2-Thienylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 90 | [7] |
The development of sterically hindered and electron-rich phosphine ligands, such as SPhos, has enabled the efficient coupling of even unactivated aryl chlorides, leading to excellent yields of sterically encumbered biaryls.[8]
Experimental Protocol: Negishi Coupling for Hindered Biaryls
This protocol is adapted for the synthesis of hindered biaryls using an advanced catalyst system.[8]
Materials:
-
Aryl Halide (1.0 mmol)
-
Organozinc solution (e.g., Arylzinc chloride, 0.5 M in THF, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Anhydrous THF
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Preparation of Arylzinc Reagent (if not commercially available): To a solution of the corresponding aryl halide in dry THF, add n-butyllithium at low temperature (-78 °C). After stirring, add a solution of zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flame-dried Schlenk tube under argon, add the palladium precatalyst and the ligand.
-
Add the aryl halide, followed by the prepared arylzinc solution.
-
If necessary, add NMP as a co-solvent to aid solubility and reactivity.
-
Seal the tube and heat the reaction mixture in a preheated oil bath (80-100 °C) until the starting aryl halide is consumed (monitored by GC or TLC).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash chromatography to obtain the biaryl product.
Visualization of Reagent Relationships
Caption: Logical relationship of reagents in Negishi cross-coupling.
Summary and Conclusion
While this compound is a valuable precursor for biaryl synthesis via sequential couplings, a diverse array of alternative reagents offers significant advantages in terms of stability, reactivity, and functional group compatibility.
-
Benzylic Esters and Carbonates provide a milder alternative to benzyl halides for Suzuki-Miyaura couplings, with carbonates showing higher reactivity. Their differential reactivity compared to halides enables selective, stepwise functionalization.[2]
-
Benzylic Sulfonamides serve as effective electrophiles in nickel-catalyzed Kumada couplings, allowing for the synthesis of complex acyclic structures under mild conditions.[4]
-
Organozinc Reagents in Negishi couplings are highly effective for constructing sterically hindered biaryls and offer excellent functional group tolerance, making them a powerful tool in complex molecule synthesis.[8]
The choice of reagent and methodology should be guided by the specific synthetic target, the presence of sensitive functional groups, and considerations of atom economy and reagent availability. The expansion of the cross-coupling toolbox beyond traditional aryl halides continues to empower chemists to design more efficient and versatile routes to complex molecular architectures.
References
- 1. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
comparing the efficacy of different protecting groups for 3,5-Dibromobenzyl alcohol
In the synthesis of complex molecules, the judicious selection of protecting groups is critical for achieving high yields and minimizing side reactions. This guide provides a comparative analysis of common protecting groups for 3,5-dibromobenzyl alcohol, a versatile building block in medicinal chemistry and materials science. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.
Comparison of Common Protecting Groups
The efficacy of a protecting group is assessed based on several factors, including the yield of the protection and deprotection steps, the stability of the protected alcohol under various conditions, and the orthogonality of its removal in the presence of other functional groups. Below is a summary of commonly used protecting groups for alcohols, with their anticipated performance for this compound.
| Protecting Group | Abbreviation | Protection Conditions (Typical Yield) | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF, rt | TBAF, THF, rt | Stable to base, mild acid. Cleaved by strong acid and fluoride. |
| Triisopropylsilyl ether | TIPS | TIPS-Cl, Imidazole, DMF, rt | TBAF, THF, rt | More stable to acid than TBDMS due to increased steric hindrance. |
| Benzyl ether | Bn | BnBr, NaH, THF, 0 °C to rt | H₂, Pd/C, EtOH, rt | Stable to a wide range of acidic and basic conditions. Cleaved by hydrogenolysis. |
| para-Methoxybenzyl ether | PMB | PMB-Cl, NaH, THF, 0 °C to rt | DDQ, CH₂Cl₂, H₂O, rt or TFA, CH₂Cl₂, rt | Similar to Bn, but can also be removed oxidatively, offering orthogonality. |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA, CH₂Cl₂, rt | HCl, MeOH, rt | Stable to base. Cleaved by acidic conditions. |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a primary alcohol, which can be adapted for this compound. Optimization of reaction conditions may be necessary to achieve optimal yields.
tert-Butyldimethylsilyl (TBDMS) Ether
Protection:
To a solution of this compound (1.0 eq.) and imidazole (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection:
To a solution of the TBDMS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF) is added a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Benzyl (Bn) Ether
Protection:
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 eq.) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the addition of benzyl bromide (BnBr, 1.1 eq.). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[1][2]
Deprotection:
To a solution of the benzyl-protected alcohol (1.0 eq.) in ethanol is added palladium on carbon (10 wt. % Pd/C, 0.1 eq.). The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.[2]
para-Methoxybenzyl (PMB) Ether
Protection:
The procedure is similar to the benzyl ether protection, using para-methoxybenzyl chloride (PMB-Cl) in place of benzyl bromide.
Deprotection (Oxidative):
To a solution of the PMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v) is added 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq.). The reaction is stirred at room temperature until completion. The reaction mixture is then filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.[3][4]
Deprotection (Acidic):
To a solution of the PMB-protected substrate (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C is added trifluoroacetic acid (TFA, e.g., 10-20% v/v in CH₂Cl₂). The reaction is stirred at 0 °C to room temperature until completion. The reaction is carefully quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[3][5]
Methoxymethyl (MOM) Ether
Protection:
To a solution of this compound (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added chloromethyl methyl ether (MOM-Cl, 1.5-3.0 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[6]
Deprotection:
To a solution of the MOM-protected alcohol (1.0 eq.) in methanol is added a catalytic amount of concentrated hydrochloric acid (HCl). The reaction is stirred at room temperature until completion. The reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected alcohol.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of this compound with different protecting groups.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Purity Analysis of 3,5-Dibromobenzyl Alcohol: An HPLC-Based Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 3,5-Dibromobenzyl alcohol. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for assessing the purity of this compound. This guide outlines a detailed HPLC method and compares its performance with Gas Chromatography (GC) and Titrimetry.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method for the determination of the purity of this compound and the separation of its potential impurities.
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution of this compound in methanol at the same concentration as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution spiked with known potential impurities (e.g., 3,5-dibromobenzoic acid, 3,5-dibromobenzaldehyde) at a concentration of 1 µg/mL each to verify the separation capability of the method.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18-20 min: 80% to 40% B20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 220 nm |
3. Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Method Comparison
The following table summarizes the performance of HPLC in comparison to Gas Chromatography (GC) and Titrimetry for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative chemical reaction to determine the concentration of the analyte. |
| Specificity | High; can separate the main compound from structurally similar impurities. | High; excellent for separating volatile impurities. | Low; determines the total amount of a functional group, not specific compounds. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). | Moderate (mg level). |
| Sample Volatility | Not required. | Required; suitable for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds. | Not applicable. |
| Potential Impurities Detected | Starting materials (e.g., 3,5-dibromobenzoic acid), by-products, and degradation products (e.g., 3,5-dibromobenzaldehyde). | Volatile by-products and residual solvents. | Acidic or basic impurities. |
| Instrumentation Cost | High. | High. | Low. |
| Analysis Time | 20-30 minutes per sample. | 15-25 minutes per sample. | 5-10 minutes per sample. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of the analytical techniques compared.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical techniques.
Conclusion
For the comprehensive purity validation of this compound, HPLC stands out as the most suitable technique. Its high specificity allows for the effective separation and quantification of the active ingredient from potential non-volatile impurities, which is a significant advantage over GC and Titrimetry. While GC is highly sensitive to volatile impurities and Titrimetry offers a rapid and low-cost estimation of total acidic or basic content, neither can provide the detailed purity profile that HPLC delivers. The presented HPLC method offers a robust and reliable approach for the quality control of this compound in research and industrial settings.
The Strategic Advantage of 3,5-Dibromobenzyl Alcohol in Advanced Dendrimer Synthesis
A Comparative Guide for Researchers in Drug Development
In the intricate field of dendrimer synthesis, the choice of monomer is a critical determinant of the final macromolecule's architecture, purity, and functionality. Among the array of building blocks available, 3,5-Dibromobenzyl alcohol emerges as a strategic choice, particularly for the synthesis of poly(aryl ether) dendrimers. This guide provides a comprehensive comparison of this compound with other common monomers, supported by representative experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic platforms.
Performance Comparison: this compound vs. Alternative Monomers
The convergent synthetic approach is the hallmark of dendrimer construction with monomers like this compound. This method, which builds the dendrimer from the periphery inwards, offers superior structural control and facilitates purification compared to the divergent approach.[1] The key advantage of this compound lies in the reactivity of its functional groups: a nucleophilic alcohol at the focal point and two electrophilic bromine atoms on the aromatic ring. This AB2-type monomer is ideal for Williamson ether synthesis, a robust and high-yielding reaction for forming the ether linkages that constitute the dendrimer's branches.[2]
While direct comparative studies are limited, we can extrapolate the performance of this compound against a common alternative, 3,5-dihydroxybenzyl alcohol, based on established chemical principles.
| Parameter | This compound | 3,5-Dihydroxybenzyl Alcohol | Rationale |
| Synthetic Strategy | Convergent | Convergent | Both are AB2-type monomers suitable for convergent synthesis. |
| Key Reaction | Williamson Ether Synthesis | Williamson Ether Synthesis | Both utilize this reaction to form the poly(aryl ether) backbone. |
| Typical Yield (per generation) | ~85-95% | ~80-90% | The bromo-substituents can be more reactive than hydroxyl groups under certain conditions, potentially leading to slightly higher yields. |
| Polydispersity Index (PDI) | < 1.05 | < 1.05 | The convergent approach generally leads to low polydispersity for both monomers. |
| Purification | Chromatographic separation | Chromatographic separation | Purification is generally straightforward in convergent synthesis due to the significant size difference between the growing dendron and the reactants. |
| Functionalization Potential | The terminal bromo groups can be converted to a wide range of functionalities via reactions like Suzuki or Sonogashira coupling. | The terminal hydroxyl groups can be functionalized through esterification or etherification. | The versatility of carbon-bromine bond transformations offers a broader scope for post-synthesis modification. |
Table 1. Comparative performance of this compound and 3,5-dihydroxybenzyl alcohol in dendrimer synthesis. The data presented are representative values based on typical outcomes for poly(aryl ether) dendrimer synthesis and may vary depending on specific reaction conditions.
Experimental Protocols
The following protocols outline the convergent synthesis of a first-generation (G1) dendron using this compound and its subsequent attachment to a core, alongside a general procedure for drug encapsulation.
Protocol 1: Synthesis of a First-Generation Dendron from this compound
This protocol details the Williamson ether synthesis to create a G1 dendron.
Materials:
-
This compound
-
A suitable phenolic core (e.g., 4-hydroxybenzyl alcohol)
-
Potassium carbonate (K2CO3)
-
18-crown-6
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2 equivalents) and the phenolic core (1 equivalent) in anhydrous acetone.
-
Addition of Reagents: Add potassium carbonate (excess) and a catalytic amount of 18-crown-6 to the solution.
-
Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure G1 dendron.
-
Characterization: Characterize the purified G1 dendron using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Drug Encapsulation in Poly(aryl ether) Dendrimers
This protocol describes a general method for loading a hydrophobic drug into the interior of a dendrimer.[3]
Materials:
-
Purified poly(aryl ether) dendrimer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the dendrimer in PBS (pH 7.4). Prepare a stock solution of the hydrophobic drug in a suitable organic solvent (e.g., DMSO).
-
Encapsulation: Slowly add the drug solution to the dendrimer solution while stirring. The final concentration of the organic solvent should be low to prevent precipitation.
-
Equilibration: Stir the mixture at room temperature for 24 hours in the dark to allow for efficient encapsulation of the drug within the dendrimer's hydrophobic interior.
-
Purification: Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer, to remove the unencapsulated drug.
-
Quantification: Determine the drug loading efficiency by measuring the concentration of the drug in the dialysate and within the purified dendrimer solution using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Visualizing the Workflow: Synthesis and Cellular Uptake
The following diagrams illustrate the logical flow of the convergent synthesis and a generalized pathway for the cellular uptake of drug-loaded dendrimers.
Caption: Convergent synthesis workflow for a G2 poly(aryl ether) dendrimer.
References
A Comparative Analysis of Brominated vs. Chlorinated Benzyl Alcohols in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of this field, offering unparalleled efficiency and functional group tolerance. Benzyl alcohols and their derivatives are crucial building blocks, but the choice of the activating halide—bromine or chlorine—can significantly impact reaction outcomes. This guide provides an objective, data-supported comparison of brominated and chlorinated benzyl alcohols in key cross-coupling reactions to inform synthetic strategy and catalyst selection.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between brominated and chlorinated benzyl alcohols in cross-coupling reactions stems from the inherent strengths of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The C-Cl bond is stronger and shorter than the C-Br bond.[1]
-
C-Cl Bond Dissociation Energy (BDE): ~327 kJ/mol[2]
-
C-Br Bond Dissociation Energy (BDE): ~285 kJ/mol[2]
In many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][3] A stronger bond requires more energy to break, leading to a higher activation energy for this critical step. Consequently, aryl chlorides are generally less reactive than aryl bromides.[1][4][5] While this is the dominant factor, other elements of the catalytic cycle can also influence overall efficiency.[4][5]
Caption: Logical flow of bond energy's impact on reactivity.
Performance in Key Cross-Coupling Reactions
The superior reactivity of brominated substrates is a consistent theme across major palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This versatile C-C bond-forming reaction is widely used for synthesizing biaryls and related structures. Studies directly comparing halogenated benzyl derivatives consistently show that bromides are more efficient coupling partners than chlorides. In a selective synthesis of (benzyl)biphenyls, the order of reactivity was determined to be C–Br > C–O > C–Cl, allowing for sequential, site-selective couplings.[6] Benzyl bromides generally couple with better yields and tolerate a wider range of functional groups compared to the corresponding chlorides.[7]
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool.[8][9] The reaction is highly sensitive to the nature of the aryl halide. While significant progress has been made in developing catalyst systems for activating aryl chlorides, aryl bromides remain the more reliable and generally more reactive substrate class, typically requiring milder conditions.[10]
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, also exhibits this reactivity trend.[11] Aryl bromides are more reactive than aryl chlorides, although electron-withdrawing groups on the aromatic ring can enhance the reactivity of chlorides.[12][13]
Quantitative Data Summary
The following tables summarize representative data comparing the performance of brominated and chlorinated benzyl derivatives in Suzuki-Miyaura coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Halogenated Benzyl Carbonates with Phenylboronic Acid
| Entry | Benzyl Halide Substrate | Product Yield (%) |
| 1 | 4-Chloro benzyl carbonate | 44% |
| 2 | 4-Bromo benzyl carbonate | 95% (coupling at C-Br) |
Reaction Conditions: Phenylboronic acid (1.5 equiv), PdCl₂ (5 mol%), DPEPhos (5.5 mol%), NaHCO₃ (3 equiv) in ethanol at 80°C for 3 hours. Data sourced from a study on selective synthesis.[6]
Table 2: Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Phenyltrifluoroborate
| Entry | Benzyl Halide Substrate | Borate Substrate | Product Yield (%) |
| 1 | Benzyl chloride | K(4-MeO-Ph)BF₃ | 81% |
| 2 | Benzyl chloride | K(4-CF₃-Ph)BF₃ | 34% |
| 3 | Benzyl bromide | K(4-MeO-Ph)BF₃ | 95% |
| 4 | Benzyl bromide | K(4-CF₃-Ph)BF₃ | 87% |
Reaction Conditions: Benzyl halide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), Cs₂CO₃ (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (2 mol%) in THF at 65°C. Data reflects GC yields.[7]
The data clearly illustrates that under identical or similar conditions, brominated benzyl substrates consistently provide higher yields, especially with more challenging, electron-poor coupling partners.[7]
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from common literature procedures.[6][7]
Representative Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzyl Alcohol Derivative
-
Setup: To an oven-dried Schlenk tube is added the 4-bromobenzyl substrate (e.g., 4-bromobenzyl acetate, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added.
-
Atmosphere: The tube is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., a mixture of Toluene and Water, 4:1, 5 mL) is added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 90 °C) using an oil bath. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Catalytic Cycle and Workflow
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is depicted below. The initial, often rate-limiting, oxidative addition step is where the difference in C-Br and C-Cl bond strength has its most significant impact.
Caption: General catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Conclusion
For researchers engaged in synthetic chemistry, the evidence strongly indicates that brominated benzyl alcohols are generally superior to their chlorinated counterparts in palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the crucial oxidative addition step. The practical benefits include higher yields, milder reaction conditions, and broader substrate scope, particularly with electronically demanding partners.[7]
However, the economic advantage and wider availability of chlorinated starting materials cannot be ignored.[4][5] Ongoing research into more active catalyst systems, employing specialized phosphine ligands and N-heterocyclic carbenes, continues to narrow the reactivity gap, making the use of chlorobenzyl alcohols and other aryl chlorides increasingly feasible and attractive for large-scale applications. The choice between a bromo- or chloro- derivative will ultimately depend on a balance of reactivity requirements, cost, and the specific catalyst technology available.
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Dibromobenzyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of various isomers of dibromobenzyl alcohol. Understanding the relative stability of these isomers is crucial for applications in organic synthesis, medicinal chemistry, and materials science, particularly concerning storage, handling, and reaction conditions. Due to a lack of direct comparative experimental studies in publicly available literature, this guide synthesizes theoretical principles of chemical stability, drawing analogies from related halogenated and substituted benzyl compounds to predict stability trends.
Theoretical Framework for Isomer Stability
The stability of dibromobenzyl alcohol isomers is primarily influenced by the positions of the two bromine atoms on the benzene ring. These positions dictate the electronic and steric environment of the benzylic alcohol functional group, which is the primary site of degradation. Key degradation pathways for benzyl alcohols include oxidation to the corresponding benzaldehyde and benzoic acid, as well as potential dehalogenation or intermolecular reactions under stress conditions.
The electronic effects of the bromine substituents are a key determinant of stability. Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which can influence the reactivity of the benzylic carbon. Conversely, bromine can also donate electron density to the aromatic ring via resonance (+M effect). The interplay of these effects, which varies with isomeric position, impacts the stability of potential reaction intermediates.
Steric hindrance can also play a significant role. Isomers with a bromine atom in the ortho (2-position) to the hydroxymethyl group may exhibit altered reactivity and stability due to the proximity of the bulky halogen atom to the reaction center.
Predicted Stability Ranking
Based on established principles of substituent effects and analogies from studies on similarly substituted aromatic compounds, a predicted order of thermal stability for dibromobenzyl alcohol isomers can be proposed. For instance, studies on nitrobenzyl halogenide isomers have shown that ortho isomers are generally less stable than their meta and para counterparts. This is often attributed to steric strain and intramolecular interactions that can facilitate degradation pathways.
Table 1: Predicted Relative Stability of Dibromobenzyl Alcohol Isomers
| Isomer | Predicted Relative Stability | Rationale |
| 3,5-Dibromobenzyl alcohol | High | Bromine atoms are meta to the hydroxymethyl group, minimizing steric hindrance and providing symmetric electron-withdrawing effects that do not strongly destabilize the benzylic position. |
| 3,4-Dibromobenzyl alcohol | Moderate to High | The para bromine provides resonance stabilization while the meta bromine has a less pronounced effect. Steric hindrance is minimal. |
| 2,4-Dibromobenzyl alcohol | Moderate | The ortho bromine may introduce some steric strain, potentially lowering the activation energy for certain degradation pathways compared to meta and para substituted isomers. |
| 2,5-Dibromobenzyl alcohol | Moderate | Similar to the 2,4-isomer, the presence of an ortho-bromine atom is expected to reduce stability compared to isomers lacking ortho substituents. |
| 2,6-Dibromobenzyl alcohol | Low | The presence of two ortho bromine atoms would create significant steric hindrance around the hydroxymethyl group, likely leading to lower stability. |
| 2,3-Dibromobenzyl alcohol | Low to Moderate | The adjacent bromine atoms, with one in the ortho position, could lead to increased bond strain and electronic repulsion, potentially lowering stability. |
Note: This table is based on theoretical predictions and analogies. Experimental verification is required.
Experimental Protocols for Stability Assessment
To empirically determine the stability of dibromobenzyl alcohol isomers, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the onset temperature of decomposition for each isomer.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of the dibromobenzyl alcohol isomer into a tared TGA pan (typically aluminum or platinum).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined by the temperature at which a significant weight loss begins.
Photostability Testing
Objective: To assess the degradation of isomers upon exposure to light.
Methodology:
-
Prepare solutions of each dibromobenzyl alcohol isomer of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Place the solutions in chemically inert, transparent containers (e.g., quartz cuvettes).
-
Prepare a "dark control" for each sample by wrapping an identical container in aluminum foil.
-
Expose the samples and dark controls to a calibrated light source that provides a controlled illumination and near-ultraviolet energy, as specified in ICH guideline Q1B.[1] A typical exposure would be an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[1]
-
At specified time intervals, withdraw aliquots from each sample and dark control.
-
Analyze the aliquots by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Compare the degradation profiles of the different isomers.
Visualizing Stability Factors and Workflow
The following diagrams illustrate the conceptual framework for assessing isomer stability and a typical experimental workflow.
Caption: Factors influencing the stability of dibromobenzyl alcohol isomers.
Caption: A generalized workflow for the experimental stability assessment of isomers.
References
cost-benefit analysis of using 3,5-Dibromobenzyl alcohol in multi-step synthesis
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that profoundly impacts the efficiency, cost, and scalability of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of using 3,5-Dibromobenzyl alcohol as a starting material compared to a common alternative synthetic route commencing with benzaldehyde. The comparison focuses on the synthesis of a common structural motif, a 3,5-disubstituted benzyl derivative, which is a versatile intermediate in the preparation of more complex molecules.
Executive Summary
The utility of this compound lies in its pre-functionalized aromatic ring, offering two reactive sites for subsequent cross-coupling or substitution reactions. This can lead to a more direct synthetic route to certain 3,5-disubstituted products. However, the higher initial cost of this starting material and its precursors must be weighed against potential savings in downstream steps. An alternative approach, starting from the inexpensive and readily available benzaldehyde, involves a multi-step process of bromination and reduction to generate a similar, albeit mono-brominated, intermediate. This route has a lower upfront cost but may require more complex reaction control and purification, and an additional step if a second substitution at the 5-position is desired.
Cost Comparison of Starting Materials and Reagents
The economic viability of a synthetic route is heavily dependent on the cost of raw materials. The following table summarizes the approximate costs of the key starting materials and reagents for the two compared synthetic pathways. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Compound | Supplier Example(s) | Price (USD) per Gram | Price (USD) per Mole (approx.) |
| Route A: this compound & Precursors | |||
| This compound | ChemicalBook, Sigma-Aldrich | ~$1.00 - $75.00 | ~$266 - $19,945 |
| 3,5-Dibromobenzoic acid | Chem-Impex, Sigma-Aldrich | ~$3.70 - $26.00 | ~$1,036 - $7,278 |
| Borane dimethyl sulfide | ChemicalBook | Varies | Varies |
| Route B: Alternative Starting Materials | |||
| Benzaldehyde | Sigma-Aldrich, Flinn Scientific | ~$0.27 - $0.32 | ~$28.65 - $33.96 |
| 3-Bromobenzaldehyde | Chem-Impex, Tokyo Chemical Industry | ~$0.31 - $0.44 | ~$57.35 - $81.40 |
| Bromine | Varies | Varies | Varies |
| Aluminum chloride | Varies | Varies | Varies |
| Common Reagent | |||
| Sodium borohydride | Sigma-Aldrich, Fisher Chemical | ~$0.50 - $20.27 | ~$18.91 - $766.62 |
Note: Prices can vary significantly based on purity, quantity, and supplier. The price per mole is calculated based on the lowest available price per gram for comparison.
Synthetic Pathway Comparison
Two plausible synthetic routes to a 3,5-disubstituted benzyl alcohol derivative are outlined below. Route A utilizes a precursor to this compound, while Route B starts with benzaldehyde.
Route A: Synthesis via 3,5-Dibromobenzoic Acid
This route involves the reduction of commercially available 3,5-dibromobenzoic acid to yield this compound. This product can then be used in subsequent functionalization steps.
Route B: Synthesis via Benzaldehyde
This alternative route begins with the bromination of benzaldehyde to produce 3-bromobenzaldehyde, which is then reduced to 3-bromobenzyl alcohol. This intermediate can then be further functionalized.
Experimental Protocols
Detailed experimental protocols for key steps in each synthetic route are provided below.
Route A: Synthesis of this compound from 3,5-Dibromobenzoic acid[1]
-
Reaction Setup: To a stirred solution of 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in tetrahydrofuran (20 mL), slowly add borane dimethyl sulfide (3.4 mL, 35.842 mmol, 5 eq.) at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Workup: Upon completion, cool the mixture to 0 °C and carefully quench the reaction with methanol.
-
Isolation: Concentrate the reaction mixture under reduced pressure to afford (3,5-dibromophenyl)methanol as an off-white solid.
-
Yield: 1.8 g (94% yield).[1]
Route B: Step-by-Step Synthesis from Benzaldehyde
Step 1: Synthesis of 3-Bromobenzaldehyde from Benzaldehyde [2][3]
-
Reaction Setup: Treat benzaldehyde with bromine chloride in the presence of aluminum chloride and a polar lower chloroalkane solvent under essentially anhydrous and molecular oxygen-free conditions at a temperature below 100°C (preferably 10°C to 50°C).[2][3] The molar ratio of aluminum chloride to benzaldehyde should be within the range of 1.1/1 to 1.5/1, and the molar ratio of benzaldehyde to bromine chloride should be from 1/1 to 1/1.5.[2]
-
Reaction: Add a solution of bromine chloride in the solvent to a pre-formed complex of benzaldehyde and aluminum chloride.[2][3]
-
Workup: After the reaction is complete, add water and separate the aqueous and organic phases. Wash the organic phase with water, dry it, and concentrate it.
-
Isolation: Distill the residue to obtain 3-bromobenzaldehyde.
-
Yield: A conversion of 89% of the benzaldehyde with a selectivity to 3-bromobenzaldehyde higher than 99% has been reported.[2]
Step 2: Reduction of 3-Bromobenzaldehyde to 3-Bromobenzyl alcohol
-
Reaction Setup: This procedure is analogous to the reduction of other aldehydes. For example, a multi-step synthesis of fragrances involves dissolving the aldehyde in methanol in an Erlenmeyer flask and placing it in an ice water bath.[4]
-
Reaction: Add sodium borohydride in small portions. Remove the flask from the ice bath and allow the reaction to proceed until bubbling ceases (e.g., 25 minutes).[4]
-
Workup: Place the flask back in the ice bath and add 3 M HCl until bubbling subsides. Add ethyl acetate and transfer to a separatory funnel. Extract the organic layer with water and then with a saturated NaCl solution.[4]
-
Isolation: Dry the organic layer (e.g., with magnesium sulfate), filter, and remove the solvent by rotary evaporation to yield the alcohol.
Performance Comparison and Cost-Benefit Analysis
The choice between these two routes involves a trade-off between the initial cost of starting materials and the number and complexity of synthetic steps.
| Parameter | Route A (via 3,5-Dibromobenzoic Acid) | Route B (via Benzaldehyde) |
| Starting Material Cost | High | Low |
| Number of Steps to Intermediate | 1 | 2 |
| Overall Yield to Intermediate | High (~94%) | Moderate (product of two steps) |
| Reagent Hazards | Borane dimethyl sulfide is flammable and corrosive. | Bromine and aluminum chloride are corrosive and hazardous. Requires careful handling. |
| Scalability | The reduction is generally scalable. | Bromination can present challenges on a larger scale due to its exothermic nature and the handling of bromine.[3] |
| Versatility for 3,5-Disubstitution | Excellent, both bromine atoms are available for subsequent reactions. | Requires an additional bromination step to achieve 3,5-disubstitution, which may have regioselectivity issues. |
| Purification | Generally straightforward. | May require careful purification to remove regioisomers and byproducts from the bromination step. |
Workflow Comparison
The following diagram illustrates the decision-making process based on the desired final product and project constraints.
Conclusion
The cost-benefit analysis of using this compound in multi-step synthesis reveals a classic trade-off between the cost of starting materials and the efficiency of the synthetic route.
This compound (or its immediate precursor) is the preferred starting material when:
-
The target molecule requires functionalization at both the 3 and 5 positions of the benzene ring.
-
A shorter synthetic route with a potentially higher overall yield is a priority.
-
The higher initial cost of the starting material is acceptable to simplify the synthesis and purification processes.
The alternative route starting from benzaldehyde is more suitable when:
-
The primary concern is minimizing the upfront cost of raw materials.
-
The target molecule only requires substitution at the 3-position, or if an additional bromination step with acceptable regioselectivity can be incorporated.
-
The laboratory is equipped to handle the hazards and potential scalability challenges associated with bromination reactions.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the available budget, and the technical capabilities of the research and development team. For rapid synthesis of a library of 3,5-disubstituted compounds, the higher cost of this compound may be justified by the time and effort saved in synthesis and purification. For large-scale production of a single target compound where cost per kilogram is paramount, the cheaper benzaldehyde route may be more attractive, provided the challenges of bromination and subsequent steps can be efficiently managed.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3,5-Dibromobenzyl Alcohol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3,5-dibromobenzyl alcohol and its key derivatives, the acetate and methyl ether. The information presented is intended to support research and development activities by offering a baseline for the characterization of these compounds. The guide includes comparative data tables, detailed experimental protocols for spectroscopic analysis, and a visualization of a relevant synthetic pathway.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.59 | s | 1H | Ar-H (position 2) |
| ~7.45 | s | 2H | Ar-H (positions 4,6) | |
| ~4.65 | s | 2H | -CH₂- | |
| ~1.95 | br s | 1H | -OH | |
| 3,5-Dibromobenzyl acetate (Predicted) | ~7.62 | s | 1H | Ar-H (position 2) |
| ~7.48 | s | 2H | Ar-H (positions 4,6) | |
| ~5.05 | s | 2H | -CH₂- | |
| ~2.10 | s | 3H | -C(O)CH₃ | |
| 3,5-Dibromobenzyl methyl ether (Predicted) | ~7.55 | s | 1H | Ar-H (position 2) |
| ~7.40 | s | 2H | Ar-H (positions 4,6) | |
| ~4.40 | s | 2H | -CH₂- | |
| ~3.40 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~143.5 | Ar-C (position 1) |
| ~133.0 | Ar-C (positions 2,6) | |
| ~130.5 | Ar-C (position 4) | |
| ~123.0 | Ar-C (positions 3,5) | |
| ~64.0 | -CH₂- | |
| 3,5-Dibromobenzyl acetate (Predicted) | ~170.8 | -C=O |
| ~138.0 | Ar-C (position 1) | |
| ~132.5 | Ar-C (positions 2,6) | |
| ~130.8 | Ar-C (position 4) | |
| ~123.2 | Ar-C (positions 3,5) | |
| ~66.0 | -CH₂- | |
| ~21.0 | -C(O)CH₃ | |
| 3,5-Dibromobenzyl methyl ether (Predicted) | ~141.0 | Ar-C (position 1) |
| ~131.5 | Ar-C (positions 2,6) | |
| ~130.0 | Ar-C (position 4) | |
| ~123.0 | Ar-C (positions 3,5) | |
| ~74.0 | -CH₂- | |
| ~58.0 | -OCH₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C-H (sp³) Stretch | C=O Stretch | C-O Stretch | Ar-H Bending | C-Br Stretch |
| This compound | 3200-3500 (broad) | 2850-2960 | - | 1050-1150 | 800-900 | 550-650 |
| 3,5-Dibromobenzyl acetate (Predicted) | - | 2900-3000 | ~1740 | ~1230, ~1040 | 800-900 | 550-650 |
| 3,5-Dibromobenzyl methyl ether (Predicted) | - | 2850-2950 | - | ~1100 (asym), ~1030 (sym) | 800-900 | 550-650 |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 264, 266, 268 | 185, 187 (M-Br), 106 (M-2Br), 77 |
| 3,5-Dibromobenzyl acetate (Predicted) | 306, 308, 310 | 264, 266, 268 (M-CH₂CO), 185, 187, 43 |
| 3,5-Dibromobenzyl methyl ether (Predicted) | 278, 280, 282 | 247, 249, 251 (M-OCH₃), 185, 187, 168 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.[1][2]
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue.
-
-
Data Acquisition :
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Acquire the spectrum on a 400 MHz spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[3]
-
In an agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.[4]
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[4]
-
Grind the mixture thoroughly to ensure a homogenous sample distribution.
-
Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3][5][6]
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.[5]
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a stock solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the µg/mL range).
-
-
Data Acquisition :
-
Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the injector temperature to 250 °C and the injection volume to 1 µL.[7]
-
Program the oven temperature with an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a higher temperature (e.g., 280 °C) to ensure separation of the components.
-
Use helium as the carrier gas at a constant flow rate.[7]
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[7]
-
Scan a mass range of m/z 40-500.
-
Identify the compounds based on their retention times and fragmentation patterns in the mass spectra.
-
Mandatory Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis of 3,5-dibromobenzyl acetate from this compound.
Caption: Synthesis workflow for 3,5-dibromobenzyl acetate.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 3,5-Dibromobenzyl Alcohol in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3,5-Dibromobenzyl alcohol in various solvent systems, a critical consideration for its application in chemical synthesis and drug development. The choice of solvent can significantly impact solubility, stability, and reaction kinetics, thereby influencing yield, purity, and overall process efficiency. This document outlines experimental protocols to systematically evaluate these parameters and presents a comparative analysis with potential alternatives.
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes key performance indicators for this compound and two common alternatives, Benzyl Alcohol and 4-Bromobenzyl Alcohol, across a range of representative solvents. The data presented here is a composite of literature values for similar compounds and expected trends based on chemical principles.
| Compound | Solvent | Solubility ( g/100 mL at 25°C) | Stability (t½ at 50°C, days) | Relative Reaction Rate (Oxidation) |
| This compound | Water | Slightly soluble[1] | > 30 | 1.0 |
| Ethanol | Soluble | > 30 | 1.5 | |
| Methanol | Soluble[2] | > 30 | 1.7 | |
| Acetone | Soluble | 25 | 1.2 | |
| Dichloromethane | Soluble | > 30 | 0.8 | |
| Toluene | Soluble | > 30 | 0.5 | |
| Benzyl Alcohol | Water | Moderately soluble (4 g/100 mL)[3] | > 30 | 2.5 |
| Ethanol | Miscible[3] | > 30 | 3.0 | |
| Methanol | Miscible | > 30 | 3.2 | |
| Acetone | Highly soluble[4] | 28 | 2.8 | |
| Dichloromethane | Miscible | > 30 | 2.0 | |
| Toluene | Miscible | > 30 | 1.8 | |
| 4-Bromobenzyl Alcohol | Water | Sparingly soluble | > 30 | 1.2 |
| Ethanol | Soluble | > 30 | 1.8 | |
| Methanol | Soluble | > 30 | 2.0 | |
| Acetone | Soluble | 26 | 1.5 | |
| Dichloromethane | Soluble | > 30 | 1.0 | |
| Toluene | Soluble | > 30 | 0.7 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Solubility
This protocol outlines a method for the quantitative determination of the solubility of a compound in a given solvent.
Materials:
-
This compound (or alternative)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare saturated solutions by adding an excess amount of the solid compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a constant temperature shaker bath set at 25°C.
-
Equilibrate the solutions for 24 hours to ensure saturation.
-
After equilibration, centrifuge the vials at high speed to sediment the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in g/100 mL.
Assessment of Chemical Stability
This protocol describes a method to assess the stability of a compound in different solvents over time.
Materials:
-
This compound (or alternative)
-
Selected solvents
-
Vials with screw caps
-
Oven or incubator set at a specific temperature (e.g., 50°C)
-
HPLC system with a UV detector
Procedure:
-
Prepare solutions of the compound in each solvent at a known concentration (e.g., 1 mg/mL).
-
Transfer the solutions into several vials for each solvent, ensuring each vial is tightly sealed.
-
Place the vials in an oven or incubator maintained at 50°C.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial for each solvent.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by HPLC to determine the concentration of the parent compound remaining.
-
Plot the concentration of the compound as a function of time and determine the half-life (t½) of the compound in each solvent.
Evaluation of Reaction Kinetics
This protocol provides a general method for comparing the rate of a model reaction, such as an oxidation reaction, in different solvents.
Materials:
-
This compound (or alternative) as the substrate
-
An oxidizing agent (e.g., pyridinium chlorochromate - PCC)
-
Selected solvents
-
Reaction vessel with a magnetic stirrer
-
Constant temperature bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a solution of the substrate in the chosen solvent at a specific concentration.
-
Prepare a solution of the oxidizing agent in the same solvent.
-
Place the substrate solution in the reaction vessel and allow it to reach the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by adding the oxidizing agent solution to the reaction vessel with vigorous stirring.
-
Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals.
-
Quench the reaction in the aliquots (if necessary) and analyze them using a suitable analytical technique (e.g., UV-Vis spectrophotometry to monitor the disappearance of the reactant or the appearance of the product, or HPLC for more accurate quantification).
-
Determine the initial reaction rate by plotting the concentration of the reactant or product against time.
-
Compare the relative reaction rates in different solvents.
Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for evaluating the performance of this compound in various solvent systems.
Caption: Experimental workflow for performance evaluation.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical signaling pathway where a derivative of this compound could be investigated for its inhibitory effects.
Caption: Hypothetical inhibition of a signaling pathway.
References
Safety Operating Guide
Safe Disposal of 3,5-Dibromobenzyl Alcohol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3,5-Dibromobenzyl alcohol (CAS No. 145691-59-4). Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This compound is classified as a halogenated aromatic compound and requires specific handling and disposal methods.
Essential Safety & Handling Information
This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All handling of the solid or solutions should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆Br₂O | [1][2][3][4] |
| Molecular Weight | 265.93 g/mol | [1][3][4] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room temperature | [1][3] |
| Solubility | Slightly soluble in water. | [5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the guidelines for halogenated organic waste. The primary method of disposal is incineration by a licensed hazardous waste management facility.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [7] Doing so can create hazardous reactions and significantly increases disposal costs.
-
Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste." These containers are often green.[7]
-
Do not mix this compound waste with other waste categories such as acids, bases, or oxidizers.[8]
2. Waste Collection:
-
Collect waste this compound, including contaminated materials (e.g., gloves, weighing paper, filter paper), in the designated halogenated waste container.
-
Ensure the waste container is made of a compatible material, such as polyethylene.
-
All commingling of halogenated solvent waste should be conducted in an operating chemical fume hood.[8]
-
Keep the waste container securely closed when not in use to prevent the release of any volatile compounds.[8]
3. Labeling:
-
As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[8]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other halogenated compounds in the container.
-
The approximate concentration or volume of each component.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date the waste was first added.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.
-
It is good practice to store the waste container in secondary containment to prevent spills.
5. Disposal Request:
-
When the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
Accidental Spills:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated halogenated waste container.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the reviewed literature. The recommended disposal method is based on the established best practices for the incineration of brominated aromatic compounds. Incineration at high temperatures (around 1200 K) is considered a safe disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans. During incineration, brominated compounds can release bromine free radicals, which act as combustion inhibitors.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 145691-59-4 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 3,5-Dibromobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dibromobenzyl alcohol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its hazard statements and the mandatory personal protective equipment required to mitigate risks.
| Hazard Statement | Description | Required Personal Protective Equipment (PPE) |
| H315 | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| H319 | Causes serious eye irritation | Safety glasses with side shields or chemical goggles |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is necessary. |
| General Handling | - | Laboratory coat or disposable gown |
| Closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for safely handling this compound from receipt to disposal.
Caption: Operational Workflow for this compound
Experimental Protocol:
-
Preparation :
-
Handling :
-
Post-Handling :
-
After handling, decontaminate all work surfaces with an appropriate solvent and then wash with soap and water.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical attention.[7] |
| Eye Contact | Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
| Minor Spill | For small spills, use personal protective equipment, avoid dust formation, and sweep up the material. Place it in a suitable, labeled container for waste disposal.[7] |
| Major Spill | For large spills, evacuate the area and alert emergency responders.[7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal Plan for this compound
Disposal Protocol:
-
Waste Collection :
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, wipes, glassware), in a clearly labeled, sealed, and appropriate container.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Regulatory Compliance :
-
Final Disposal :
-
Dispose of the waste through a licensed and qualified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 145691-59-4 [sigmaaldrich.com]
- 3. This compound [oakwoodchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
